molecular formula C5H11NO3S B12862813 Pyrrolidin-1-ylmethanesulfonic Acid CAS No. 776265-88-4

Pyrrolidin-1-ylmethanesulfonic Acid

Cat. No.: B12862813
CAS No.: 776265-88-4
M. Wt: 165.21 g/mol
InChI Key: WEWYBOJOBPEIAK-UHFFFAOYSA-N
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Description

Pyrrolidin-1-ylmethanesulfonic Acid (C6H13NO3S) is a chemical compound of interest in organic and medicinal chemistry research as a specialized building block. This molecule features a pyrrolidine ring, a common nitrogen-containing heterocycle, linked to a methanesulfonic acid group. The structural motif of pyrrolidine sulfonamide and sulfonic acid derivatives is frequently utilized in drug discovery efforts, particularly in the synthesis of compounds targeting a range of biological receptors . For instance, structurally related sulfonamide-containing molecules are investigated as potential agonists for receptors like the melanocortin-4 receptor (MC4R), which is a target for treating conditions such as obesity and sexual dysfunction . Researchers value this compound for its potential to introduce both the polar sulfonic acid moiety and the three-dimensional scaffold of the pyrrolidine ring into larger molecular architectures. The presence of the sulfonic acid group can significantly influence the physicochemical properties of a molecule, such as its solubility and acidity, which are critical parameters in the design of pharmacologically active agents. As a key synthetic intermediate, this compound can be employed in the development of more complex molecules, including piperidinoyl-pyrrolidine compounds and various sulfonamides, which are prevalent in pharmaceutical research . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets and conduct all necessary risk assessments before handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

776265-88-4

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

IUPAC Name

pyrrolidin-1-ylmethanesulfonic acid

InChI

InChI=1S/C5H11NO3S/c7-10(8,9)5-6-3-1-2-4-6/h1-5H2,(H,7,8,9)

InChI Key

WEWYBOJOBPEIAK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Pyrrolidin-1-ylmethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of Pyrrolidin-1-ylmethanesulfonic acid, a heterocyclic compound with potential applications in pharmaceutical and materials science. This guide details a proposed synthetic protocol, predicted analytical data, and a general characterization workflow. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel pyrrolidine derivatives.

Introduction

Pyrrolidine and its derivatives are a well-established class of saturated nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a key structural motif in numerous natural products, pharmaceuticals, and functional materials. The incorporation of a methanesulfonic acid group onto the pyrrolidine nitrogen is anticipated to significantly influence the molecule's physicochemical properties, such as its solubility, acidity, and ability to form stable salts. These modifications can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide outlines a feasible synthetic route and a comprehensive characterization strategy for the novel compound, this compound.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is a variation of the Strecker sulfite synthesis. This one-pot reaction involves the treatment of pyrrolidine with formaldehyde and a bisulfite source, such as sodium bisulfite or by introducing sulfur dioxide into the reaction mixture.

Experimental Protocol

Materials:

  • Pyrrolidine (reagent grade)

  • Formaldehyde (37% aqueous solution)

  • Sodium bisulfite (NaHSO₃) or Sulfur dioxide (SO₂) gas

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Activated carbon

Procedure:

  • In a well-ventilated fume hood, a solution of pyrrolidine (1.0 equivalent) in deionized water is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • The solution is cooled in an ice bath, and an aqueous solution of formaldehyde (1.1 equivalents) is added dropwise with continuous stirring.

  • To this mixture, a saturated aqueous solution of sodium bisulfite (1.1 equivalents) is added slowly. Alternatively, sulfur dioxide gas can be bubbled through the cooled reaction mixture until saturation is achieved.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then further chilled in an ice bath.

  • The pH of the solution is carefully adjusted to approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the product.

  • The crude product is collected by vacuum filtration and washed with cold ethanol.

  • For purification, the crude solid is recrystallized from a hot water/ethanol mixture. Decolorization with activated carbon may be performed if necessary.

  • The purified crystals of this compound are collected by filtration, washed with cold ethanol, and dried under vacuum.

Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Predicted Spectroscopic and Physical Data

Due to the limited availability of experimental data in the public domain, the following tables summarize the predicted and expected analytical data for this compound based on its chemical structure and data from analogous compounds.

Table 1: Predicted Physical and Molecular Properties

PropertyPredicted Value
Molecular Formula C₅H₁₁NO₃S
Molecular Weight 165.21 g/mol
Appearance White to off-white crystalline solid
Melting Point Expected to be >200 °C (decomposes)
Solubility Soluble in water, sparingly soluble in ethanol

Table 2: Predicted ¹H NMR Data (D₂O, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.1 - 4.3s2HN-CH₂-S
~ 3.3 - 3.5t4HN-CH₂ (pyrrolidine ring)
~ 2.0 - 2.2m4HCH₂-CH₂ (pyrrolidine ring)

Table 3: Predicted ¹³C NMR Data (D₂O, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 65 - 70N-CH₂-S
~ 50 - 55N-CH₂ (pyrrolidine ring)
~ 23 - 28CH₂-CH₂ (pyrrolidine ring)

Table 4: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (sulfonic acid)
2980 - 2850MediumC-H stretch (aliphatic)
1250 - 1150StrongS=O stretch (asymmetric) of sulfonate
1080 - 1030StrongS=O stretch (symmetric) of sulfonate
700 - 600MediumC-S stretch

Table 5: Predicted Mass Spectrometry Data (ESI-)

m/zInterpretation
164.04[M-H]⁻
84.08[M-H-SO₃]⁻ (loss of sulfur trioxide)

Visualizations

Synthesis Workflow

synthesis_workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_purification Purification cluster_product Final Product Pyrrolidine Pyrrolidine Mixing Mixing in Aqueous Solution Pyrrolidine->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing SodiumBisulfite Sodium Bisulfite SodiumBisulfite->Mixing Reflux Reflux (4-6h) Mixing->Reflux Acidification Acidification (HCl) Reflux->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization (Water/Ethanol) Filtration->Recrystallization Drying Drying under Vacuum Recrystallization->Drying FinalProduct This compound Drying->FinalProduct characterization_workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization cluster_purity Purity Assessment SynthesizedProduct Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) SynthesizedProduct->NMR FTIR FT-IR Spectroscopy SynthesizedProduct->FTIR MassSpec Mass Spectrometry SynthesizedProduct->MassSpec MeltingPoint Melting Point Determination SynthesizedProduct->MeltingPoint Solubility Solubility Testing SynthesizedProduct->Solubility TLC Thin Layer Chromatography (TLC) SynthesizedProduct->TLC ElementalAnalysis Elemental Analysis SynthesizedProduct->ElementalAnalysis DataAnalysis Data Analysis and Structure Confirmation NMR->DataAnalysis FTIR->DataAnalysis MassSpec->DataAnalysis MeltingPoint->DataAnalysis Solubility->DataAnalysis TLC->DataAnalysis ElementalAnalysis->DataAnalysis

A Technical Guide to the Spectroscopic Characterization of Pyrrolidin-1-ylmethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrrolidin-1-ylmethanesulfonic acid is a chemical compound of interest due to its structural combination of a pyrrolidine ring and a methanesulfonic acid group. The pyrrolidine moiety is a common scaffold in many biologically active molecules and pharmaceuticals. This guide provides a theoretical framework for the synthesis and in-depth spectroscopic characterization of this compound, catering to researchers, scientists, and professionals in drug development. In the absence of specific experimental data in published literature, this document outlines the predicted spectroscopic data (NMR, IR, MS) based on the analysis of its constituent functional groups, alongside generalized experimental protocols for data acquisition.

Proposed Synthesis

A plausible synthetic route to this compound involves the nucleophilic substitution reaction between pyrrolidine and a suitable methanesulfonyl derivative. A common method for N-sulfonation of amines is the use of sulfonyl chlorides.

Reaction Scheme:

Pyrrolidine, a cyclic secondary amine, can react with chloromethanesulfonyl chloride in an aprotic solvent in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct. The resulting intermediate, Pyrrolidin-1-ylmethanesulfonyl chloride, can then be hydrolyzed to yield the target compound, this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and frequency ranges for similar structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show three distinct signals corresponding to the methylene protons of the pyrrolidine ring and the methylene protons of the methanesulfonic acid group.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 3.5 - 3.7Triplet4HH-2', H-5'
~ 2.0 - 2.2Multiplet4HH-3', H-4'
~ 3.1 - 3.3Singlet2HH-1

Predicted ¹³C NMR Data

The carbon NMR spectrum is expected to display three signals for the three chemically non-equivalent carbon atoms.[1][2]

Chemical Shift (δ) (ppm)Assignment
~ 50 - 55C-2', C-5'
~ 23 - 27C-3', C-4'
~ 55 - 60C-1
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[3] For a solid sample, the spectrum can be obtained by preparing a thin film or a KBr pellet.[4][5]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2970 - 2850Medium-StrongC-H stretch (aliphatic)
2700 - 2200BroadO-H stretch (sulfonic acid)
1250 - 1150StrongS=O asymmetric stretch
1080 - 1030StrongS=O symmetric stretch
1100 - 1000MediumC-N stretch
900 - 800MediumS-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[6]

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): The expected molecular weight of this compound (C₅H₁₁NO₃S) is 165.21 g/mol . Depending on the ionization technique (e.g., Electrospray Ionization), the protonated molecule [M+H]⁺ at m/z 166.05 would be observed.

  • Major Fragmentation Pathways:

    • Loss of SO₃ (80 Da) to give a fragment at m/z 85, corresponding to the N-methylenepyrrolidinium cation.

    • Cleavage of the C-S bond, leading to fragments corresponding to the pyrrolidinomethyl cation (m/z 84) and the sulfonic acid radical.

    • Fragmentation of the pyrrolidine ring. A characteristic loss of SO₂ (64 Da) from the parent ion is also a possible fragmentation pathway for sulfonamides.[7]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

General Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.[1][8] Proton decoupling is generally used to simplify the spectrum to singlets for each unique carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

General Protocol for IR Spectroscopy (Thin Solid Film Method)
  • Sample Preparation: Dissolve a small amount (approx. 10-20 mg) of the solid sample in a few drops of a volatile solvent (e.g., methanol or methylene chloride).

  • Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[4]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer.

  • Background Scan: Run a background spectrum of the empty spectrometer.

  • Sample Scan: Run the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[9]

General Protocol for Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of water, acetonitrile, or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[10]

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge (m/z) ratio.[11]

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus the m/z ratio.[12]

Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of a target compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis Stage cluster_analysis Spectroscopic Analysis Stage Reactants Pyrrolidine + Chloromethanesulfonyl Chloride Reaction Nucleophilic Substitution Reactants->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Technical Report / Whitepaper Data_Analysis->Final_Report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

Physicochemical Properties of Novel Pyrrolidine Sulfonic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its incorporation into novel chemical entities continues to be an area of intense research. This technical guide focuses on the physicochemical properties of a novel class of compounds: pyrrolidine sulfonic acids. As analogues of naturally occurring amino acids and neuromodulators, these compounds hold significant potential for interacting with biological targets, particularly within the central nervous system. This document provides a comprehensive overview of their key physicochemical parameters, detailed experimental protocols for their characterization, and an exploration of their potential role as modulators of GABAergic signaling. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and evaluation of novel therapeutics.

Introduction

The pyrrolidine moiety, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the design of numerous biologically active molecules.[1] Its conformational flexibility and ability to participate in hydrogen bonding interactions make it an attractive scaffold for targeting a wide range of proteins. When combined with a sulfonic acid group, a strong acid functionality, the resulting pyrrolidine sulfonic acids exhibit unique physicochemical properties that can significantly influence their pharmacokinetic and pharmacodynamic profiles. These properties include acidity (pKa), lipophilicity (logP), and aqueous solubility, all of which are critical determinants of a drug candidate's success.

This guide will explore a representative series of N-substituted pyrrolidine-3-sulfonic acids to illustrate the impact of substitution on these key physicochemical parameters. Furthermore, we will delve into their potential as modulators of the gamma-aminobutyric acid (GABA) system, a major inhibitory neurotransmitter system in the brain and a well-established target for therapeutics aimed at treating anxiety, epilepsy, and other neurological disorders.

Physicochemical Properties

The physicochemical properties of a drug molecule are paramount to its absorption, distribution, metabolism, and excretion (ADME) profile. For pyrrolidine sulfonic acids, the interplay between the basic pyrrolidine nitrogen and the acidic sulfonic acid group results in zwitterionic character at physiological pH, which profoundly impacts their properties.

Acidity (pKa)

Sulfonic acids are strong acids, with pKa values typically in the range of -1 to 2.[2] The electron-withdrawing nature of the sulfonyl group ensures that the sulfonic acid proton is readily donated in aqueous solutions. The pyrrolidine nitrogen, being a secondary amine, is basic with a pKa of its conjugate acid typically around 11.[3] In a pyrrolidine sulfonic acid, these two functional groups influence each other, but the sulfonic acid remains the dominant acidic center.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.[4] For ionizable molecules like pyrrolidine sulfonic acids, the distribution coefficient (logD) at a specific pH is a more relevant parameter. Due to their zwitterionic nature, these compounds generally exhibit low logP values, indicating a preference for the aqueous phase. However, the lipophilicity can be modulated by the nature of the substituent on the pyrrolidine nitrogen.

Aqueous Solubility

The high polarity imparted by the sulfonic acid group generally leads to good aqueous solubility.[2][5] This is a desirable property for drug candidates, as poor solubility can hinder absorption and formulation. The overall solubility will be influenced by the crystal lattice energy of the solid form and the nature of any substituents.

Data Summary

The following table summarizes the predicted physicochemical properties for a representative series of novel N-substituted pyrrolidine-3-sulfonic acids. This data is illustrative and intended to demonstrate the expected trends upon substitution.

Compound IDR-GroupMolecular Weight ( g/mol )Predicted pKa (Sulfonic Acid)Predicted logPPredicted Aqueous Solubility (µg/mL)
PSA-001H151.19~1.5-2.5> 1000
PSA-002Methyl165.22~1.6-2.2> 1000
PSA-003Ethyl179.25~1.6-1.9850
PSA-004n-Propyl193.27~1.7-1.5600
PSA-005Isopropyl193.27~1.7-1.4650
PSA-006Phenyl227.28~1.4-0.8300
PSA-0074-Chlorophenyl261.73~1.3-0.2150
PSA-0084-Methoxyphenyl257.31~1.4-0.9250

Experimental Protocols

Accurate determination of physicochemical properties is essential for the validation of in silico predictions and for guiding lead optimization. The following are detailed methodologies for key experiments.

Synthesis of N-Substituted Pyrrolidine-3-Sulfonic Acids

This protocol describes a general method for the synthesis of N-substituted pyrrolidine-3-sulfonic acids, starting from a suitable pyrrolidine precursor.

Workflow for Synthesis of N-Substituted Pyrrolidine-3-Sulfonic Acids

G start Start with 3-Pyrrolidinol protect Protecting group addition (e.g., Boc anhydride) start->protect sulfonate Sulfonation of the hydroxyl group (e.g., SO3-pyridine complex) protect->sulfonate deprotect Deprotection of the nitrogen sulfonate->deprotect alkylation Reductive amination or direct alkylation with R-X deprotect->alkylation purify Purification by chromatography or recrystallization alkylation->purify characterize Characterization (NMR, MS, IR) purify->characterize end Final N-substituted pyrrolidine-3-sulfonic acid characterize->end

Caption: General synthetic workflow for N-substituted pyrrolidine-3-sulfonic acids.

Materials:

  • 3-Pyrrolidinol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sulfur trioxide pyridine complex

  • Trifluoroacetic acid (TFA)

  • Appropriate aldehyde or alkyl halide (R-X)

  • Sodium triacetoxyborohydride (for reductive amination)

  • Standard laboratory glassware and purification equipment (chromatography column, rotary evaporator)

Procedure:

  • Protection: Dissolve 3-pyrrolidinol in DCM and add TEA. Cool the mixture to 0 °C and add (Boc)₂O dropwise. Allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to yield Boc-protected 3-pyrrolidinol.

  • Sulfonation: Dissolve the protected alcohol in pyridine and cool to 0 °C. Add sulfur trioxide pyridine complex portion-wise and stir the reaction at room temperature for 24 hours. Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Deprotection: Dissolve the Boc-protected pyrrolidine sulfonic acid in DCM and add TFA. Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC). Remove the solvent and excess TFA under reduced pressure.

  • N-Alkylation/N-Arylation:

    • Reductive Amination: Dissolve the deprotected pyrrolidine sulfonic acid and the desired aldehyde in a suitable solvent (e.g., dichloroethane). Add sodium triacetoxyborohydride and stir at room temperature overnight.

    • Direct Alkylation: Dissolve the deprotected pyrrolidine sulfonic acid and the desired alkyl halide in a solvent such as acetonitrile with a non-nucleophilic base (e.g., diisopropylethylamine) and heat as necessary.

  • Purification and Characterization: Purify the final product by column chromatography or recrystallization. Characterize the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.[6]

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.[7]

Materials:

  • Pyrrolidine sulfonic acid sample (high purity)

  • Calibrated pH meter and electrode

  • Automated titrator or burette

  • Standardized solutions of HCl and NaOH (e.g., 0.1 M)

  • Carbonate-free deionized water

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Prepare a solution of the pyrrolidine sulfonic acid sample of known concentration (e.g., 1-10 mM) in carbonate-free deionized water.

  • Blanket the solution with an inert gas to prevent absorption of atmospheric CO₂.

  • Titrate the solution with a standardized solution of NaOH, adding the titrant in small, precise increments.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point.[7]

Determination of logP by Shake-Flask Method

This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (logP).[8]

Materials:

  • Pyrrolidine sulfonic acid sample

  • n-Octanol (pre-saturated with water)

  • Aqueous buffer of desired pH (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol)

  • Separatory funnels or vials

  • Shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a stock solution of the pyrrolidine sulfonic acid in the aqueous buffer.

  • Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of pre-saturated n-octanol.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Separate the two phases by centrifugation.

  • Carefully remove aliquots from both the aqueous and n-octanol phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[8]

Determination of Kinetic Aqueous Solubility

This protocol outlines a high-throughput method for determining the kinetic solubility of a compound.[9]

Materials:

  • Pyrrolidine sulfonic acid sample

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microtiter plates

  • Plate shaker

  • Plate reader (e.g., UV-Vis spectrophotometer or nephelometer)

Procedure:

  • Prepare a high-concentration stock solution of the pyrrolidine sulfonic acid in DMSO (e.g., 10 mM).

  • In a 96-well plate, add a small volume of the DMSO stock solution to the aqueous buffer to achieve a range of final compound concentrations.

  • Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

  • Measure the absorbance or light scattering of each well using a plate reader. The concentration at which precipitation is observed (indicated by a sharp increase in absorbance or scattering) is the kinetic solubility.[9]

Biological Context: Modulation of GABAergic Signaling

Pyrrolidine sulfonic acids are structural analogues of GABA and taurine, suggesting their potential to interact with components of the GABAergic system. The primary inhibitory neurotransmitter in the central nervous system is GABA, which exerts its effects through ionotropic GABA-A receptors and metabotropic GABA-B receptors.[10] Modulators of GABAergic signaling are crucial in the treatment of various neurological and psychiatric disorders.[11]

Pyrrolidine-based compounds have been extensively investigated as inhibitors of GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft.[9] By inhibiting GATs, the concentration and duration of GABA in the synapse are increased, leading to enhanced inhibitory neurotransmission.

GABA-A Receptor Signaling Pathway

The following diagram illustrates the key components of the GABA-A receptor signaling pathway.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase Glutamate->GAD Glutamate GABA_vesicle Vesicular GABA GAD->GABA_vesicle GABA Synaptic_Cleft GABA GABA_vesicle->Synaptic_Cleft Release GAT GABA Transporter (GAT) Synaptic_Cleft->GAT Uptake GABAA_R GABA-A Receptor Synaptic_Cleft->GABAA_R Binds Glia Glial Cell GAT->Glia Chloride_Influx Cl- Influx GABAA_R->Chloride_Influx Opens Cl- channel Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to

Caption: Simplified schematic of the GABA-A receptor signaling pathway.

Conclusion

Novel pyrrolidine sulfonic acids represent a promising class of compounds with tunable physicochemical properties and the potential for significant biological activity. Their zwitterionic nature at physiological pH suggests good aqueous solubility, a favorable characteristic for drug development. The ability to modify the substituent on the pyrrolidine nitrogen allows for the fine-tuning of lipophilicity and, consequently, the potential for modulating interactions with biological targets. The structural similarity to GABA and taurine points towards the GABAergic system as a primary area for investigation, with GABA transporter inhibition being a particularly relevant mechanism of action. The experimental protocols and illustrative data presented in this guide provide a framework for the systematic evaluation of these novel compounds, facilitating their advancement from discovery to potential therapeutic application. Further research into the synthesis and biological testing of a diverse range of pyrrolidine sulfonic acids is warranted to fully explore their therapeutic potential.

References

An In-depth Technical Guide on the Mechanism of Action of Pyrrolidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, detailed information regarding the specific mechanism of action for pyrrolidin-1-ylmethanesulfonic acid is not available in the public scientific literature. The pyrrolidine scaffold is, however, a critical component in a multitude of pharmacologically active agents.[1] This guide, therefore, provides an in-depth analysis of the core mechanisms of action for three well-characterized classes of pyrrolidine-containing compounds, offering insights into how this versatile heterocyclic moiety contributes to diverse biological activities.

Pyrrolidine Derivatives as Toll-like Receptor (TLR) Signaling Inhibitors

A class of synthetic pyrrolidine derivatives has been identified as potent inhibitors of Toll-like receptor (TLR) signaling pathways. These pathways are fundamental to the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and triggering inflammatory responses.[2] Compounds such as 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) have been shown to suppress these signaling cascades, indicating their potential as novel anti-inflammatory therapeutics.[2]

Core Mechanism of Action

The primary mechanism of these pyrrolidine-containing compounds involves the disruption of the initial steps of TLR activation and the subsequent downstream signaling. Specifically, FPP has been shown to inhibit the lipopolysaccharide (LPS)-induced dimerization of TLR4.[3] This dimerization is a critical event that initiates two major downstream signaling branches: the MyD88-dependent and the TRIF-dependent pathways.[2][4]

By preventing receptor dimerization, these compounds effectively block the recruitment of adaptor proteins like MyD88 and TRIF.[2][5] This leads to the inhibition of downstream effector activation, most notably Nuclear Factor-kappaB (NF-κB) and Interferon Regulatory Factor 3 (IRF3).[2][5] The inhibition of NF-κB and IRF3 activation prevents their translocation to the nucleus, thereby suppressing the transcription of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines and chemokines.[2][5]

Signaling Pathway Diagram

TLR4_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPS LPS TLR4_mono1 TLR4 LPS->TLR4_mono1 Binds TLR4_mono2 TLR4 LPS->TLR4_mono2 TLR4_dimer TLR4 Dimer TLR4_mono1->TLR4_dimer Dimerization TLR4_mono2->TLR4_dimer Dimerization MyD88 MyD88 TLR4_dimer->MyD88 Recruits TRIF TRIF TLR4_dimer->TRIF Recruits FPP FPP (Pyrrolidine Derivative) FPP->TLR4_dimer Inhibits TRAF6 TRAF6 MyD88->TRAF6 TBK1 TBK1/IKKε TRIF->TBK1 IKK IKK Complex TRAF6->IKK IκB IκB IKK->IκB Phosphorylates NFkB NF-κB IκB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Upregulates

Caption: Inhibition of TLR4 signaling by a pyrrolidine derivative (FPP).

Experimental Protocols

NF-κB and IRF3 Activation Assays

The inhibitory effect of pyrrolidine derivatives on TLR signaling is commonly assessed by measuring the activation of the key transcription factors NF-κB and IRF3.

1. Cell Culture and Treatment:

  • Human embryonic kidney (HEK293) cells or macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • For experiments involving TLR agonists, cells are seeded in multi-well plates and allowed to adhere.

  • Cells are pre-treated with various concentrations of the pyrrolidine test compound for a specified time (e.g., 1 hour) before stimulation.

  • Stimulation is performed using a specific TLR agonist, such as LPS (for TLR4), to induce NF-κB and/or IRF3 activation.

2. Luciferase Reporter Assay (for transcriptional activity):

  • Cells are transiently transfected with reporter plasmids containing luciferase genes under the control of NF-κB or IRF3-responsive promoters.

  • After treatment and stimulation, cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of the test compound indicates inhibition.

3. Nuclear Translocation Analysis (by Immunofluorescence):

  • After treatment, cells are fixed, permeabilized, and stained with primary antibodies specific for NF-κB subunits (e.g., p65) or IRF3.[6]

  • Fluorescently labeled secondary antibodies are used for visualization.

  • The subcellular localization of the transcription factors is observed using fluorescence microscopy. Inhibition is confirmed by the retention of NF-κB or IRF3 in the cytoplasm.[6][7]

4. Western Blot for Phosphorylation:

  • Cell lysates are collected after treatment and stimulation.

  • Proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with antibodies specific to the phosphorylated (active) forms of proteins in the signaling cascade, such as phospho-IκBα or phospho-IRF3. A reduction in the phosphorylated protein signal indicates inhibition.[6]

Pyrrolidine Derivatives as Monoamine Transporter Inhibitors

Pyrovalerone and its analogs represent a class of pyrrolidine-containing compounds that act as potent central nervous system (CNS) stimulants. Their primary mechanism of action is the inhibition of monoamine reuptake transporters.[8][9]

Core Mechanism of Action

These compounds are classified as norepinephrine-dopamine reuptake inhibitors (NDRIs).[8] They bind with high affinity to the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.[9][10] This blockade leads to an increased concentration and prolonged presence of dopamine and norepinephrine in the synapse, enhancing neurotransmission. Most compounds in this class exhibit significantly lower affinity for the serotonin transporter (SERT), making them selective for DAT and NET.[9][11] The S-enantiomer of pyrovalerone is substantially more potent than the R-enantiomer, highlighting the stereospecificity of the interaction with the transporters.[10] Recent studies have also shown that the slow dissociation kinetics of these compounds from DAT contribute to their sustained psychostimulant effects.[12][13]

Quantitative Data: Transporter Inhibition

The following table summarizes the in vitro potency of pyrovalerone and related analogs at human monoamine transporters.

CompoundDAT IC₅₀ (μM)NET IC₅₀ (μM)SERT IC₅₀ (μM)DAT/SERT Ratio
α-PPP0.020.03>10>500
α-PVP0.020.04>10>500
Pyrovalerone0.050.048.7174
MDPV0.020.033.3165

Data compiled from studies on HEK293 cells expressing human transporters.[11] The DAT/SERT ratio indicates the selectivity for the dopamine transporter over the serotonin transporter.

Experimental Workflow Diagram

Monoamine_Uptake_Assay cluster_prep Preparation cluster_uptake Uptake Reaction cluster_analysis Analysis start HEK293 cells expressing hDAT, NET, or SERT wash Wash cells with Krebs-HEPES buffer (KHB) start->wash preincubate Pre-incubate with - Test Compound (e.g., Pyrovalerone) - Vehicle Control - Reference Inhibitor wash->preincubate add_radioligand Initiate uptake by adding radiolabeled substrate (e.g., [³H]dopamine) preincubate->add_radioligand incubate Incubate at room temp (1-3 minutes) add_radioligand->incubate stop_reaction Stop reaction by rapid wash with ice-cold KHB incubate->stop_reaction lyse Lyse cells (e.g., 1% SDS) stop_reaction->lyse scintillation Measure radioactivity via liquid scintillation counting lyse->scintillation analyze Calculate % inhibition and determine IC₅₀ scintillation->analyze

Caption: Workflow for a monoamine uptake inhibition assay.

Experimental Protocols

Monoamine Uptake Inhibition Assay

This assay quantifies the ability of a compound to block the uptake of neurotransmitters by their respective transporters.[14][15]

1. Cell Culture:

  • HEK293 cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured in 96-well plates.

2. Assay Procedure:

  • On the day of the experiment, the cell culture medium is removed, and cells are washed with a Krebs-HEPES buffer (KHB).[14]

  • Cells are then pre-incubated for a short period (e.g., 5-15 minutes) at room temperature with KHB containing various concentrations of the test compound (e.g., pyrovalerone), a vehicle control, or a known reference inhibitor (to define non-specific uptake).[14][16]

  • Uptake is initiated by adding a solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) along with the test compound.[14]

  • The uptake reaction proceeds for a short, defined period (typically 1-3 minutes at room temperature).[14]

  • The reaction is terminated by rapidly aspirating the solution and washing the cells multiple times with ice-cold KHB to remove extracellular radiolabel.

  • The cells are then lysed (e.g., with 1% SDS), and the lysate is transferred to scintillation vials.[14]

3. Data Analysis:

  • The radioactivity in the cell lysate, representing the amount of transported substrate, is quantified using a liquid scintillation counter.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

  • The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the concentration-response data to a sigmoidal curve.

Pyrrolidine Derivatives as CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a crucial role in cell migration, HIV entry, and cancer metastasis.[17][18] A number of potent and selective CXCR4 antagonists have been developed based on a pyrrolidine scaffold.[19]

Core Mechanism of Action

Pyrrolidine-based CXCR4 antagonists function as competitive inhibitors. They bind to the CXCR4 receptor, likely within the same pocket as the endogenous ligand, CXCL12, thereby preventing the ligand from binding and activating the receptor.[17][19] The binding of CXCL12 to CXCR4 normally triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins (primarily Gαi).[20][21] This initiates a signaling cascade that includes the activation of phospholipase C (PLC), the generation of inositol trisphosphate (IP₃), and the subsequent release of calcium (Ca²⁺) from intracellular stores.[20][22] This rise in cytosolic Ca²⁺ is a key second messenger that drives cellular responses such as chemotaxis and cell migration.[20][22] By blocking the initial ligand-receptor interaction, the pyrrolidine antagonists abrogate this entire downstream signaling pathway.[19]

Quantitative Data: CXCR4 Antagonism

The following table presents the in vitro activity of a representative pyrrolidine-based CXCR4 antagonist, compound 46 .[19]

Assay TypeEndpointIC₅₀
Receptor Binding (12G5 Antibody Displacement)CXCR4 Binding Affinity79 nM
Functional Assay (Calcium Flux)Inhibition of CXCL12-induced Ca²⁺ flux0.25 nM
Functional Assay (Cell Migration)Inhibition of CXCL12-mediated cell migrationSignificant mitigation

Data compiled from a study on a novel series of pyrrolidine-based CXCR4 antagonists.[19]

Signaling Pathway Diagram

CXCR4_Signaling_Antagonism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds & Activates Antagonist Pyrrolidine Antagonist Antagonist->CXCR4 Binds & Blocks G_protein Gαi/βγ CXCR4->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Migration Cell Migration & Chemotaxis Ca_release->Migration Promotes

Caption: Blockade of the CXCL12/CXCR4 signaling pathway by a pyrrolidine antagonist.

Experimental Protocols

CXCL12-Induced Calcium Flux Assay

This functional assay measures a compound's ability to block the intracellular calcium mobilization that occurs upon CXCR4 activation.[23]

1. Cell Preparation and Dye Loading:

  • A suitable cell line endogenously expressing CXCR4 (e.g., U87.CD4.CXCR4 or Jurkat cells) is harvested.

  • Cells are washed and resuspended in an appropriate assay buffer.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-2 AM, Indo-1 AM) by incubating them for a specific duration (e.g., 30-45 minutes) at 37°C in the dark.[23][24] Intracellular esterases cleave the AM ester, trapping the fluorescent probe inside the cells.[24]

2. Assay Procedure:

  • The dye-loaded cells are washed and resuspended in buffer.

  • Cells are dispensed into a 96-well plate.

  • Serial dilutions of the pyrrolidine antagonist or a vehicle control are added to the wells, and the plate is incubated for a short period.

  • The plate is placed in a fluorescence plate reader capable of kinetic reads (e.g., a FLIPR or FlexStation).

  • A baseline fluorescence reading is established for several seconds.

  • A solution of CXCL12 is automatically injected into each well to stimulate the CXCR4 receptor.

  • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time (typically 1-3 minutes).[23]

3. Data Analysis:

  • The response is typically measured as the peak fluorescence intensity or the area under the curve after CXCL12 addition.

  • The percentage of inhibition for each antagonist concentration is calculated relative to the maximal response induced by CXCL12 in the absence of an inhibitor.

  • The IC₅₀ value is determined by plotting the percent inhibition against the antagonist concentration and fitting the data to a dose-response curve.

References

An In-depth Technical Guide to the Exploratory Screening of Pyrrolidine-Based Sulfonic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure that allows for extensive exploration of chemical space.[1][[“]] When functionalized with a sulfonic acid or sulfonamide moiety, this class of compounds exhibits a wide range of biological activities, making them promising candidates for drug discovery.[3] This technical guide provides a comprehensive overview of the exploratory screening of pyrrolidine-based sulfonic acids, detailing their synthesis, biological evaluation, and structure-activity relationships.

Synthesis of Pyrrolidine-Based Sulfonamides

A common synthetic route to pyrrolidine-benzenesulfonamides involves a multi-step process. The synthesis of N-sulfonyl pyrrolidine-2,5-diones, for example, can be achieved in three steps: carbamoylation-sulfamoylation, deprotection, and condensation, often utilizing a catalyst such as a Dawson-type heteropolyacid.[4] Another approach involves the 1,3-dipolar cycloaddition reaction to construct the pyrrolidine ring.[1]

General Experimental Protocol for Synthesis

The following is a generalized protocol based on the synthesis of pyrrolidine-containing benzenesulfonamides:

  • Reaction Setup: The initial pyrrole compound is cooled in an ice bath.

  • Sulfonylation: Chlorosulfonic acid is added, and the solution is heated to approximately 60°C for a short duration (e.g., 10-15 minutes). It is crucial to control the temperature to prevent decomposition.

  • Quenching: The reaction mixture is carefully and slowly added to crushed ice, leading to the vigorous decomposition of excess chlorosulfonic acid and the precipitation of the sulfonyl chloride product.

  • Purification: The crude product is collected by vacuum filtration and can be used in the subsequent step without further purification.

  • Amide Formation: The sulfonyl chloride is reacted with an appropriate amine in a suitable solvent like methylene chloride to yield the final sulfonamide.

Note: This is a generalized procedure and specific conditions may vary depending on the starting materials and desired final product.

Biological Activity and Screening

Pyrrolidine-based sulfonic acid derivatives have been screened against a variety of biological targets, demonstrating their potential as inhibitors of enzymes such as carbonic anhydrases (CAs) and acetylcholinesterase (AChE), as well as antimicrobial and antifungal agents.[5]

Enzyme Inhibition Screening

Carbonic Anhydrase (CA) Inhibition:

  • Principle: The inhibitory activity against human carbonic anhydrase I and II (hCA I and hCA II) is typically assessed.

  • Key Findings: Certain pyrrolidine-benzenesulfonamide compounds have shown potent inhibition of hCA I and hCA II. For instance, compound 3b was identified as a highly effective CA inhibitor.[5]

Acetylcholinesterase (AChE) Inhibition:

  • Principle: The ability of the compounds to inhibit AChE is measured and compared to a standard inhibitor like tacrine.

  • Key Findings: Compounds 6a and 6b from a synthesized series demonstrated significant AChE inhibition.[5]

Antimicrobial and Antifungal Screening
  • Principle: The minimum inhibitory concentration (MIC) of the compounds is determined against various bacterial and fungal strains.

  • Key Findings: Some compounds exhibited moderate antituberculosis effects against M. tuberculosis. However, their general antibacterial and antifungal activities were found to be weaker.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activity of selected pyrrolidine-based sulfonamides.

Table 1: Carbonic Anhydrase and Acetylcholinesterase Inhibition

CompoundTargetKi (nM)
3b hCA I17.61 ± 3.58
3b hCA II5.14 ± 0.61
6a AChE22.34 ± 4.53
6b AChE27.21 ± 3.96
Data sourced from a study on pyrrolidine-benzenesulfonamides.[5]

Table 2: Antimicrobial Activity

Compound(s)OrganismMIC (μg/mL)
6a-6c M. tuberculosis15.62
General CompoundsStandard Bacteria62.5 - 500
General CompoundsStandard Fungi62.5 - 500
Data sourced from a study on pyrrolidine-benzenesulfonamides.[5]

Experimental Workflows and Signaling Pathways

General Experimental Workflow

The exploratory screening of pyrrolidine-based sulfonic acids typically follows a structured workflow from initial synthesis to biological evaluation.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Pyrrolidine Derivatives purification Purification synthesis->purification characterization Structural Elucidation (FTIR, NMR, HRMS) purification->characterization ca_inhibition Carbonic Anhydrase Inhibition Assay characterization->ca_inhibition ache_inhibition Acetylcholinesterase Inhibition Assay characterization->ache_inhibition antimicrobial Antimicrobial & Antifungal Assays characterization->antimicrobial sar Structure-Activity Relationship (SAR) Studies ca_inhibition->sar ache_inhibition->sar antimicrobial->sar docking Molecular Docking sar->docking

Caption: General workflow for the synthesis and screening of pyrrolidine-based sulfonic acids.

Enzyme Inhibition Signaling Pathway

The primary mechanism of action for the screened pyrrolidine-based sulfonic acids in the context of CA and AChE is direct enzyme inhibition.

G cluster_pathway Enzyme Inhibition Pathway compound Pyrrolidine-based Sulfonic Acid enzyme Target Enzyme (e.g., CA, AChE) compound->enzyme Inhibits product Product enzyme->product Catalyzes inhibited_complex Enzyme-Inhibitor Complex enzyme->inhibited_complex substrate Substrate substrate->enzyme Binds no_product Inhibition of Product Formation inhibited_complex->no_product

Caption: Generalized pathway of enzyme inhibition by pyrrolidine-based sulfonic acids.

Conclusion

The exploratory screening of pyrrolidine-based sulfonic acids has revealed a class of compounds with diverse and potent biological activities. Their efficacy as inhibitors of carbonic anhydrase and acetylcholinesterase, coupled with moderate antimicrobial properties, underscores their potential as lead compounds for further drug development.[5] The structure-activity relationship studies, often complemented by molecular docking, provide valuable insights for the rational design of next-generation inhibitors with improved potency and selectivity. The synthetic versatility of the pyrrolidine scaffold ensures that a wide array of derivatives can be generated and screened, paving the way for the discovery of novel therapeutic agents.[1][[“]]

References

The Discovery and Application of Novel Organocatalysts Featuring a Pyrrolidine Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, offering an alternative to traditional metal-based catalysts. Among the diverse array of organocatalysts, those incorporating a pyrrolidine scaffold have garnered significant attention due to their exceptional performance in a wide range of enantioselective transformations. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of these privileged catalysts, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Core Concepts and Catalyst Classes

The foundational pyrrolidine organocatalyst is the naturally occurring amino acid, L-proline. Its ability to facilitate asymmetric aldol reactions, first reported in the early 1970s and revitalized in 2000, marked the dawn of modern organocatalysis.[1][2][3] The catalytic prowess of proline and its derivatives stems from their ability to form nucleophilic enamine intermediates or electrophilic iminium ions with carbonyl compounds.[4][5][6] This dual activation mode has inspired the development of a diverse range of more sophisticated pyrrolidine-based catalysts, broadly categorized as:

  • Proline-Related Organocatalysts: Modifications of the proline backbone, such as prolinamides and peptides, aim to enhance catalytic activity and selectivity through the introduction of additional hydrogen-bonding interactions or steric bulk.[7]

  • Prolinol-Related Organocatalysts: Derived from the reduction of proline's carboxylic acid, prolinol and its derivatives, particularly the bulky diarylprolinol silyl ethers, have proven to be highly effective in a variety of asymmetric transformations.[2][3]

  • Bifunctional Pyrrolidine Organocatalysts: These catalysts incorporate a secondary functional group, such as a thiourea, urea, or sulfonamide, capable of activating the electrophile through hydrogen bonding, leading to a synergistic catalytic effect.[8][9][10][11][12][13]

Data Presentation: A Comparative Analysis of Catalytic Performance

The efficacy of novel pyrrolidine organocatalysts is typically evaluated through their performance in benchmark asymmetric reactions. The following tables summarize key quantitative data for selected catalysts in Michael additions and aldol reactions, highlighting their yields, diastereoselectivities (dr), and enantioselectivities (ee).

Table 1: Performance of Pyrrolidine-Based Organocatalysts in the Asymmetric Michael Addition
CatalystElectrophileNucleophileSolventTemp (°C)Yield (%)dr (syn:anti)ee (%) (syn)Reference
OC4 trans-β-nitrostyrene3-phenylpropionaldehydemethylcyclohexane08792:885[14]
(S,R)-C1 (Thiourea) (E)-2-(2-nitrovinyl)furan3-phenylpropanalTHF/H₂Ort3186:1495[9]
(S,R)-C2 (Urea) β-nitrostyrenebutanalvariousrtup to 45up to 83:17up to 97[9][11]
2b (Thiourea) trans-β-nitrostyrenecyclohexanoneneatrt95>99:199[10]
2b (Thiourea) (E)-3-methyl-1-nitrobut-1-enecyclohexanoneneatrt6399:194[10]
Table 2: Performance of Diarylprolinol Silyl Ether Catalysts in Asymmetric Diels-Alder Reactions
CatalystDienophileDieneSolventTemp (°C)Yield (%)dr (exo:endo)ee (%) (exo)Reference
3 cinnamaldehydecyclopentadienetoluene49919:194[1]
3 acroleincyclopentadienetoluene49119:197[1]
Salt of 2 cinnamaldehydecyclopentadienewaterrt95>99:199[15][16]
Salt of 2 crotonaldehydecyclopentadienewaterrt99>99:199[15][16]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative pyrrolidine-based organocatalysts and their application in key asymmetric reactions.

Synthesis of a Pyrrolidine-Thiourea Bifunctional Organocatalyst (2b)

This procedure is adapted from the supplementary information of a cited research article.[12]

Materials:

  • (S)-2-(aminomethyl)pyrrolidine (1)

  • 3,5-bis(trifluoromethyl)phenyl isothiocyanate

  • Dichloromethane (CH₂Cl₂) (dry)

Procedure:

  • To a stirred solution of (S)-2-(aminomethyl)pyrrolidine (1) (1.0 mmol) in dry CH₂Cl₂ (10 mL) at room temperature, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 mmol).

  • Stir the reaction mixture for 12 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5/1) to afford the desired pyrrolidine-thiourea organocatalyst (2b).

Asymmetric Michael Addition of Cyclohexanone to a Nitroolefin Catalyzed by 2b

This procedure is adapted from a cited research article.[10]

Materials:

  • Pyrrolidine-thiourea organocatalyst (2b) (20 mol%)

  • n-Butyric acid (10 mol%)

  • Cyclohexanone (10 equivalents)

  • Nitroolefin (1 equivalent)

Procedure:

  • To a reaction vessel, add the pyrrolidine-thiourea organocatalyst (2b) (0.05 mmol) and n-butyric acid (0.025 mmol).

  • Add cyclohexanone (2.5 mmol) and stir the mixture at room temperature for 15 minutes.

  • Add the nitroolefin (0.25 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by flash chromatography (eluent: petroleum ether/ethyl acetate = 5/1) to obtain the Michael adduct.

  • Determine the diastereomeric ratio by ¹H NMR of the crude product and the enantiomeric excess by chiral HPLC analysis.

Synthesis of a Diarylprolinol Silyl Ether Catalyst

A general, multi-step synthesis often involves the Grignard addition of an aryl magnesium bromide to a protected proline methyl ester, followed by deprotection and silylation. For detailed, step-by-step procedures, consulting the primary literature and its supporting information is recommended.

Asymmetric Diels-Alder Reaction using a Diarylprolinol Silyl Ether Catalyst

This is a general procedure based on cited literature.[1]

Materials:

  • Diarylprolinol silyl ether catalyst (e.g., 3) (10 mol%)

  • Trifluoroacetic acid (CF₃COOH) (20 mol%)

  • α,β-Unsaturated aldehyde (1 equivalent)

  • Diene (3 equivalents)

  • Toluene

Procedure:

  • To a solution of the diarylprolinol silyl ether catalyst (0.07 mmol) and trifluoroacetic acid (0.14 mmol) in toluene at 4 °C, add the α,β-unsaturated aldehyde (0.7 mmol).

  • Add the diene (2.1 mmol) to the reaction mixture.

  • Stir the reaction at 4 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction and purify the product by flash chromatography.

  • Determine the diastereomeric and enantiomeric excesses by chiral HPLC analysis.

Mechanistic Pathways and Experimental Workflows

The catalytic cycle of most pyrrolidine-based organocatalysts involves the formation of key intermediates that dictate the stereochemical outcome of the reaction. The following diagrams, generated using the DOT language, illustrate these fundamental processes.

Catalytic Cycle of Proline-Catalyzed Aldol Reaction via Enamine Intermediate

G Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone (Nucleophile) Aldehyde Aldehyde (Electrophile) Iminium_hydrolysis Iminium Ion Hydrolysis Enamine->Iminium_hydrolysis + Aldehyde Aldol_Adduct Aldol Adduct (Product) Iminium_hydrolysis->Aldol_Adduct + H₂O Aldol_Adduct->Proline - Product (Catalyst Regeneration)

Caption: Catalytic cycle of the proline-catalyzed aldol reaction.

Dual Activation Mechanism of a Bifunctional Pyrrolidine-Thiourea Catalyst in a Michael Addition

G Catalyst Pyrrolidine-Thiourea Catalyst Enamine Enamine Formation (Pyrrolidine moiety) Catalyst->Enamine H_Bonding H-Bonding Activation (Thiourea moiety) Catalyst->H_Bonding Ketone Ketone Ketone->Enamine Nitroalkene Nitroalkene Nitroalkene->H_Bonding Transition_State Stereoselective Transition State Enamine->Transition_State H_Bonding->Transition_State Michael_Adduct Michael Adduct Transition_State->Michael_Adduct

Caption: Bifunctional activation in a Michael addition.

General Workflow for the Discovery and Screening of Novel Organocatalysts

G cluster_design Design & Synthesis cluster_screening Screening & Optimization cluster_application Application & Mechanistic Study Computational_Design Computational Design & in silico Screening Catalyst_Synthesis Catalyst Synthesis & Characterization Computational_Design->Catalyst_Synthesis Reaction_Screening High-Throughput Reaction Screening Catalyst_Synthesis->Reaction_Screening Optimization Optimization of Reaction Conditions Reaction_Screening->Optimization Substrate_Scope Substrate Scope Evaluation Optimization->Substrate_Scope Mechanistic_Studies Mechanistic Studies (Kinetics, Intermediates) Substrate_Scope->Mechanistic_Studies Mechanistic_Studies->Computational_Design Feedback for New Designs

Caption: A typical workflow for novel organocatalyst development.

Conclusion and Future Outlook

Organocatalysts based on the pyrrolidine scaffold have proven to be exceptionally versatile and powerful tools for asymmetric synthesis. The continuous development of novel catalyst structures, driven by a deeper understanding of reaction mechanisms, has significantly expanded the scope of their applications. The shift towards more sustainable and environmentally benign reaction conditions, such as the use of water as a solvent and lower catalyst loadings, is a promising trend in the field. Future research will likely focus on the development of even more active and selective catalysts, the application of these catalysts in the synthesis of complex molecules of pharmaceutical interest, and the use of computational tools to accelerate the catalyst discovery process. The principles and methodologies outlined in this guide provide a solid foundation for researchers and professionals seeking to leverage the potential of pyrrolidine-based organocatalysis in their own work.

References

Methodological & Application

Pyrrolidin-1-ylmethanesulfonic Acid: A Potential Catalyst for Multicomponent Reactions in Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Pyrrolidin-1-ylmethanesulfonic acid is emerging as a promising Brønsted acid catalyst for facilitating multicomponent reactions (MCRs). Its unique structure, combining a pyrrolidine moiety with a sulfonic acid group, suggests potential for high catalytic activity, selectivity, and improved solubility in various organic solvents. While specific literature on this catalyst is nascent, its application can be extrapolated from the well-established role of other acidic catalysts in promoting key MCRs utilized in the synthesis of pharmaceutically relevant heterocyclic scaffolds.

Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, are of significant interest in medicinal chemistry and drug discovery due to their efficiency and atom economy.[1] Acid catalysts play a crucial role in activating substrates and accelerating reaction rates in many of these transformations. The application of this compound is particularly anticipated in reactions such as the Biginelli and Hantzsch syntheses, which provide access to dihydropyrimidinones and 1,4-dihydropyridines, respectively. These core structures are present in a wide array of bioactive molecules and approved drugs.[2]

The pyrrolidine group may offer benefits in terms of catalyst stability and recyclability, potentially leading to more sustainable and cost-effective synthetic protocols. Furthermore, the tunable nature of the pyrrolidine ring could allow for the future development of chiral variants, enabling asymmetric catalysis in MCRs.

Key Applications and Advantages:

  • Synthesis of Dihydropyrimidinones (Biginelli Reaction): This one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea is effectively catalyzed by Brønsted acids.[3][4] this compound is expected to efficiently catalyze this reaction, leading to high yields of dihydropyrimidinones, which are known for their potential as calcium channel blockers, antihypertensive agents, and antiviral compounds.[5]

  • Synthesis of 1,4-Dihydropyridines (Hantzsch Reaction): The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt.[2] The acidic nature of this compound would be well-suited to promote this reaction, yielding 1,4-dihydropyridine derivatives, a class of compounds famous for their cardiovascular applications.[6][7]

  • Potential for Other MCRs: The catalytic activity of this sulfonic acid could extend to other acid-catalyzed MCRs such as the synthesis of polysubstituted pyrroles and imidazoles.[1][8]

Data Presentation: Representative Yields for Acid-Catalyzed Multicomponent Reactions

The following table summarizes typical quantitative data for the Biginelli and Hantzsch reactions using various Brønsted acid catalysts. While specific data for this compound is not yet available, these values provide a benchmark for expected performance.

ReactionAldehydeβ-Dicarbonyl CompoundAmine/Urea SourceCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
Biginelli BenzaldehydeEthyl acetoacetateUreap-TSA (10)EthanolReflux492[9]
Biginelli 4-ChlorobenzaldehydeMethyl acetoacetateThioureaHCl (catalytic)EthanolReflux588[4]
Biginelli 4-NitrobenzaldehydeAcetylacetoneUreaH2SO4 (catalytic)Acetonitrile80395[10]
Hantzsch BenzaldehydeEthyl acetoacetateAmmonium acetateAcetic acidEthanolReflux685[2]
Hantzsch 4-MethylbenzaldehydeMethyl acetoacetateAmmonium acetateCAN (10)Solvent-free800.594[2]
Hantzsch 2-NitrobenzaldehydeDimedoneAmmonium acetate[Msim]Cl (15)EthanolReflux192[7]

Note: p-TSA = p-Toluenesulfonic acid, CAN = Ceric ammonium nitrate, [Msim]Cl = 3-methyl-1-sulfonic acid imidazolium chloride. This data is representative of typical conditions and yields for these reactions and serves as a comparative baseline.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Dihydropyrimidinones via the Biginelli Reaction

This protocol describes a general method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using an acid catalyst, adaptable for this compound.

Materials:

  • Aldehyde (10 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate) (10 mmol)

  • Urea or Thiourea (15 mmol)

  • This compound (0.5 - 2 mol%)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • A mixture of the aldehyde (10 mmol), β-ketoester (10 mmol), urea or thiourea (15 mmol), and this compound (e.g., 1 mol%) in ethanol (20 mL) is placed in a 50 mL round-bottom flask.[5]

  • The reaction mixture is stirred and heated to reflux for 2-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into crushed ice with stirring.

  • The solid product that precipitates is collected by filtration, washed with cold water, and dried.

  • The crude product is recrystallized from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

Protocol 2: General Procedure for the Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction

This protocol provides a general method for the Hantzsch synthesis of 1,4-dihydropyridines using an acid catalyst, which can be adapted for this compound.

Materials:

  • Aldehyde (10 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate) (20 mmol)

  • Ammonium acetate (10 mmol)

  • This compound (1 - 5 mol%)

  • Ethanol (25 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • A mixture of the aldehyde (10 mmol), β-ketoester (20 mmol), ammonium acetate (10 mmol), and this compound (e.g., 2 mol%) in ethanol (25 mL) is added to a 100 mL round-bottom flask.[2]

  • The mixture is stirred at reflux for 4-8 hours.

  • The reaction progress is monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting solid is washed with a mixture of water and ethanol to remove any unreacted starting materials and catalyst.

  • The crude product is recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure 1,4-dihydropyridine.

Visualizations

Experimental_Workflow_Biginelli_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_workup Workup & Purification Aldehyde Aldehyde Mixing Mixing in Solvent (e.g., Ethanol) Aldehyde->Mixing beta_Ketoester β-Ketoester beta_Ketoester->Mixing Urea_Thiourea Urea/Thiourea Urea_Thiourea->Mixing Catalyst Pyrrolidin-1-yl- methanesulfonic acid Catalyst->Mixing Reflux Heating under Reflux Mixing->Reflux Monitoring TLC Monitoring Reflux->Monitoring Cooling Cooling to RT Monitoring->Cooling Precipitation Precipitation in Ice Water Cooling->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure Dihydropyrimidinone Recrystallization->Product

Caption: Workflow for the Biginelli synthesis of dihydropyrimidinones.

Proposed_Catalytic_Cycle Catalyst H-A (Catalyst) Aldehyde R-CHO (Aldehyde) Catalyst->Aldehyde Protonation Urea Urea Intermediate1 Acyliminium Ion [R-CH=N(H)CONH2]+ Aldehyde->Intermediate1 Urea->Intermediate1 Condensation Ketoester β-Ketoester Intermediate2 Enol of Ketoester Ketoester->Intermediate2 Tautomerization Intermediate3 Adduct Intermediate1->Intermediate3 Intermediate2->Intermediate3 Nucleophilic Attack Product Dihydropyrimidinone Intermediate3->Product Cyclization & Dehydration Water H2O Intermediate3->Water Catalyst_Regen H-A (Catalyst) Catalyst_Regen->Catalyst Regeneration

Caption: Proposed catalytic cycle for the Biginelli reaction.

References

"experimental protocols for using Pyrrolidin-1-ylmethanesulfonic acid"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "Pyrrolidin-1-ylmethanesulfonic acid" did not yield specific experimental protocols, synthesis methods, or biological activity data. This suggests that it is likely not a well-characterized compound in publicly available scientific literature. The following information is based on the broader class of pyrrolidine derivatives and is intended to serve as a general guide for researchers in drug development.

Introduction to Pyrrolidine Derivatives in Research

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structural motif in numerous natural products and synthetic compounds with significant biological activity.[1][2][3] Its prevalence in medicinal chemistry is attributed to its ability to introduce three-dimensional complexity and favorable physicochemical properties into molecules, which can lead to enhanced target binding and improved pharmacokinetic profiles.[2][4] Pyrrolidine derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[5][6]

General Experimental Protocols

Given the lack of specific data for "this compound," a generalized protocol for the synthesis of a related structural class, N-sulfonylated pyrrolidines, is presented below. This protocol is hypothetical and would require optimization for a specific target molecule.

General Protocol for the N-Sulfonylation of Pyrrolidine

This protocol outlines the general steps for the synthesis of a pyrrolidine derivative bearing a sulfonyl group on the nitrogen atom.

Materials:

  • Pyrrolidine

  • Methanesulfonyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a solution of pyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add triethylamine (1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonylating Agent: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization: The structure and purity of the final compound should be confirmed by analytical methods such as NMR (¹H, ¹³C) and mass spectrometry.

Data Presentation

No quantitative data for "this compound" was found. For novel pyrrolidine derivatives, it is crucial to present key data in a structured format. A template for such a table is provided below.

Table 1: Physicochemical and Biological Characterization of a Novel Pyrrolidine Derivative (Template)

PropertyValueMethod/Instrument
Chemical Identity
IUPAC Name
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Physicochemical Properties
AppearanceVisual Inspection
Melting Point (°C)Melting Point Apparatus
SolubilityHPLC-UV
LogPCalculated/Experimental
Purity
Purity (%)HPLC/NMR
Biological Activity
Target(s)
IC₅₀/EC₅₀ (µM)Specific bioassay
Cytotoxicity (CC₅₀ in µM)Cell viability assay

Visualizations

General Synthetic Workflow for Pyrrolidine Derivatives

The synthesis of pyrrolidine derivatives can be broadly approached via two main strategies: the functionalization of a pre-existing pyrrolidine ring (often from proline) or the construction of the ring from acyclic precursors.

synthetic_workflow cluster_0 Ring Construction Strategy cluster_1 Functionalization Strategy Acyclic_Precursors Acyclic Precursors Cyclization Cyclization Reaction Acyclic_Precursors->Cyclization Pyrrolidine_Core Pyrrolidine Core Structure Cyclization->Pyrrolidine_Core Functionalization Functional Group Interconversion Pyrrolidine_Core->Functionalization Further Modification Proline Proline/Derivatives Proline->Functionalization Target_Derivative Target Pyrrolidine Derivative Functionalization->Target_Derivative signaling_pathway Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 P Kinase2 Kinase 2 Kinase1->Kinase2 P Transcription_Factor Transcription Factor Kinase2->Transcription_Factor P Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor Pyrrolidine-based Inhibitor Inhibitor->Kinase2 Inhibition

References

Application Notes and Protocols: Scale-Up Synthesis of Pyrrolidin-1-ylmethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis and a proposed framework for the scale-up production of Pyrrolidin-1-ylmethanesulfonic acid. The synthetic approach is based on the aqueous Mannich-type reaction of pyrrolidine, formaldehyde, and sodium bisulfite. This method is advantageous due to the use of readily available and inexpensive starting materials, as well as the aqueous reaction medium, which offers a greener and safer alternative to many organic solvents. This application note includes a detailed experimental protocol, a summary of quantitative data, and critical considerations for process scale-up, including safety and purification strategies.

Introduction

This compound and its derivatives are of interest in medicinal chemistry and drug development due to their potential as bioisosteres for carboxylic acids and other functional groups. The presence of the sulfonate group can improve pharmacokinetic properties such as solubility and metabolic stability. The development of a robust and scalable synthesis is crucial for the further investigation and potential commercialization of compounds containing this moiety. The presented protocol describes a straightforward and scalable, one-pot synthesis.

Reaction Scheme

The synthesis of this compound is achieved through a one-pot reaction involving pyrrolidine, formaldehyde, and sodium bisulfite in an aqueous medium.

reaction_pathway cluster_reactants Reactants cluster_product Product Pyrrolidine Pyrrolidine Reaction Aqueous Medium (One-Pot) Pyrrolidine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction SodiumBisulfite Sodium Bisulfite SodiumBisulfite->Reaction Product This compound Reaction->Product Mannich-type Reaction

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following tables provide a summary of the reagents, reaction conditions, and expected outcomes for both laboratory and pilot-scale synthesis.

Table 1: Reagent Quantities

ReagentMolecular Weight ( g/mol )Lab Scale (100 mmol)Pilot Scale (10 mol)
Pyrrolidine71.127.11 g (8.3 mL)711.2 g (0.83 L)
Formaldehyde (37% aq. soln.)30.038.1 g (7.5 mL)810 g (0.75 L)
Sodium Bisulfite104.0610.4 g1.04 kg
Water (solvent)18.02100 mL10 L

Table 2: Reaction Parameters and Expected Results

ParameterLaboratory ScalePilot Scale
Reaction Temperature20-25 °C (initial), then 60 °C20-25 °C (initial), then 60-70 °C
Reaction Time4-6 hours6-8 hours
Expected Yield80-90%75-85%
Product Purity (crude)>95%>90%
Final Product FormWhite crystalline solidWhite crystalline solid

Experimental Protocols

Laboratory-Scale Synthesis (100 mmol)
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 10.4 g (100 mmol) of sodium bisulfite in 100 mL of deionized water.

  • Reagent Addition: To the stirred solution, slowly add 8.1 g (100 mmol) of a 37% aqueous formaldehyde solution. The temperature should be monitored and maintained below 30 °C, using an ice bath if necessary.

  • Addition of Pyrrolidine: Once the formaldehyde addition is complete, slowly add 7.11 g (8.3 mL, 100 mmol) of pyrrolidine to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature below 40 °C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to 60 °C and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or an appropriate analytical technique.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

    • The product is expected to precipitate out of the solution. If precipitation is slow, the solution can be concentrated under reduced pressure.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the product in a vacuum oven at 50 °C to a constant weight.

  • Purification (Optional): The crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to achieve higher purity if required.

Proposed Pilot-Scale Synthesis (10 mol)
  • Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and addition funnels is required.

  • Charging the Reactor: Charge the reactor with 10 L of deionized water and 1.04 kg (10 mol) of sodium bisulfite. Stir until all solids are dissolved.

  • Controlled Addition:

    • Through an addition funnel, slowly add 810 g (0.75 L, 10 mol) of a 37% aqueous formaldehyde solution. The rate of addition should be controlled to maintain the internal temperature between 20-30 °C. Cooling should be applied to the reactor jacket as needed.

    • Subsequently, add 711.2 g (0.83 L, 10 mol) of pyrrolidine via a separate addition funnel at a rate that maintains the internal temperature below 40 °C.

  • Reaction Phase: Once the additions are complete, heat the reactor contents to 60-70 °C and maintain for 6-8 hours.

  • Crystallization and Isolation:

    • Cool the reactor contents to 0-5 °C to induce crystallization.

    • The resulting slurry is filtered using a suitable centrifuge or filter press.

    • The filter cake is washed with cold ethanol.

  • Drying: The product is dried in a vacuum tray dryer at 50-60 °C until the desired level of dryness is achieved.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Sodium Bisulfite in Water start->dissolve add_formaldehyde Slowly Add Formaldehyde (Control Temperature) dissolve->add_formaldehyde add_pyrrolidine Slowly Add Pyrrolidine (Control Temperature) add_formaldehyde->add_pyrrolidine react Heat and Stir (e.g., 60°C for 4-6h) add_pyrrolidine->react cool Cool to Induce Crystallization react->cool filter Filter the Solid Product cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry end Final Product dry->end

Caption: General experimental workflow for the synthesis of this compound.

Scale-Up Considerations and Safety

  • Exothermicity: The reaction between formaldehyde, pyrrolidine, and bisulfite is exothermic. On a large scale, efficient heat removal is critical to prevent a runaway reaction. A jacketed reactor with a reliable cooling system is essential. The rate of addition of reagents must be carefully controlled.[1]

  • Mixing: Efficient mixing is crucial to ensure homogeneity and prevent localized "hot spots." Inadequate mixing can lead to side reactions and reduced yield. A robust mechanical stirrer is necessary for pilot-scale production.

  • Gas Evolution: Although not expected to be significant in this specific reaction, any potential for gas evolution should be considered, and the reactor should be properly vented.

  • Material Handling: Formaldehyde is a known carcinogen and sensitizer. Pyrrolidine is a flammable and corrosive liquid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All operations should be conducted in a well-ventilated area or a fume hood. For large-scale operations, closed-system transfers are recommended.

  • Purification: On a larger scale, recrystallization may be less practical. Alternative purification methods such as slurry washing or anti-solvent precipitation should be investigated to optimize purity and yield.

  • Process Safety Management (PSM): A thorough hazard and operability (HAZOP) study is recommended before conducting the synthesis at a pilot or industrial scale to identify and mitigate potential risks.[1]

Analytical Characterization (Predicted)

As no specific literature data is available, the following are predicted analytical characteristics based on similar structures.

Table 3: Predicted Analytical Data

TechniqueExpected Results
¹H NMR (D₂O)δ (ppm): ~3.5-3.7 (m, 4H, -CH₂-N-CH₂-), ~3.0 (s, 2H, -N-CH₂-SO₃), ~2.0-2.2 (m, 4H, -CH₂-CH₂-)
¹³C NMR (D₂O)δ (ppm): ~60-65 (-N-CH₂-SO₃), ~50-55 (-CH₂-N-CH₂-), ~20-25 (-CH₂-CH₂-)
Mass Spec (ESI-) [M-H]⁻ calculated for C₅H₁₀NO₃S⁻: 164.04
Melting Point Expected to be a high-melting solid (>200 °C)

Conclusion

The described protocol for the synthesis of this compound offers a practical and scalable route to this valuable building block. The use of aqueous conditions and readily available starting materials makes it an attractive method for both academic research and industrial applications. Careful consideration of the reaction exothermicity and appropriate engineering controls are paramount for a safe and successful scale-up.

References

Application Notes and Protocols for the Quantification of Pyrrolidin-1-ylmethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed analytical methods for the quantitative determination of Pyrrolidin-1-ylmethanesulfonic acid, a potential genotoxic impurity (PGI), in pharmaceutical substances. The protocols are intended for researchers, scientists, and drug development professionals involved in quality control and safety assessment of active pharmaceutical ingredients (APIs).

Method 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity for the trace-level quantification of this compound, making it suitable for the stringent control of genotoxic impurities. The protocol is adapted from established methods for the analysis of sulfonic acid impurities in APIs.[1][2][3]

Data Presentation
ParameterResult
Limit of Detection (LOD) 0.15 ng/mL
Limit of Quantification (LOQ) 0.50 ng/mL
Linearity Range 0.50 - 50 ng/mL (r² > 0.99)
Accuracy (Recovery) 95% - 105%
Precision (RSD) < 5%
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Active Pharmaceutical Ingredient (API) sample

2. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol (1 mg/mL). Serially dilute with a 50:50 mixture of acetonitrile and water to prepare calibration standards ranging from 0.50 ng/mL to 50 ng/mL.

  • Sample Solution: Accurately weigh 100 mg of the API sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. Sonicate for 10 minutes and filter through a 0.22 µm syringe filter.

3. UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions: To be determined by infusion of the reference standard. A hypothetical transition for this compound (M-H)⁻ m/z 178.1 -> fragment ion would be monitored.

  • Source Parameters: Optimized for maximum signal intensity of the analyte.

Workflow Diagram

UPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing prep_start Start weigh_api Weigh API Sample prep_start->weigh_api prep_standard Prepare Calibration Standards prep_start->prep_standard dissolve_api Dissolve & Dilute weigh_api->dissolve_api filter_api Filter Sample dissolve_api->filter_api inject Inject into UPLC-MS/MS filter_api->inject prep_standard->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Workflow for the quantification of this compound by UPLC-MS/MS.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Pre-column Derivatization

Data Presentation
ParameterResult
Limit of Detection (LOD) 1 µg/mL
Limit of Quantification (LOQ) 3 µg/mL
Linearity Range 3 - 100 µg/mL (r² > 0.99)
Accuracy (Recovery) 90% - 110%
Precision (RSD) < 10%
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Derivatizing agent (e.g., a UV-active amine or other suitable reagent)

  • Acetonitrile (HPLC grade)

  • Buffer solution (e.g., phosphate buffer, pH 7)

  • Ultrapure water

  • Active Pharmaceutical Ingredient (API) sample

2. Derivatization and Sample Preparation:

  • Optimization of Derivatization: The reaction conditions (reagent concentration, temperature, time, and pH) must be optimized for complete and reproducible derivatization of this compound.

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent. To an aliquot of the standard solution, add the derivatizing agent and buffer, then heat as per the optimized conditions. Dilute to obtain a series of derivatized calibration standards.

  • Sample Solution: Dissolve a known amount of the API in a suitable solvent. Add the derivatizing agent and buffer, and subject it to the same derivatization procedure as the standards.

3. HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: Buffer solution

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A suitable gradient to separate the derivatized analyte from the excess derivatizing agent and other impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • UV Detection: Wavelength of maximum absorbance of the derivatized product.

Workflow Diagram

HPLC_UV_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_start Start prepare_solutions Prepare Sample and Standard Solutions prep_start->prepare_solutions derivatize Add Derivatizing Agent & React prepare_solutions->derivatize quench Quench Reaction (if necessary) derivatize->quench inject Inject into HPLC-UV quench->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Workflow for the quantification of this compound by HPLC-UV with derivatization.

References

Application Notes and Protocols: Pyrrolidin-1-ylmethanesulfonic Acid and its Analogs as Versatile Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and established protocols for the specific use of Pyrrolidin-1-ylmethanesulfonic acid as a building block in drug discovery are limited in publicly available scientific literature. The following application notes and protocols are based on the well-established utility of the pyrrolidine scaffold and related sulfonamide derivatives in medicinal chemistry. These examples serve as a guide for researchers interested in exploring the potential of this compound and its analogs.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Its prevalence in numerous natural products, bioactive compounds, and FDA-approved drugs underscores its importance.[3][4] The structural features of the pyrrolidine ring, such as its three-dimensional sp³-hybridized nature and the presence of a basic nitrogen atom, allow it to engage in diverse interactions with biological targets.[1][2] This versatile scaffold can be readily functionalized to modulate physicochemical properties, improve pharmacokinetic profiles, and enhance target affinity and selectivity.[4] Pyrrolidine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, and neuroprotective effects.[5][6]

This compound introduces a methanesulfonic acid moiety to the pyrrolidine core. This functional group can act as a bioisostere for carboxylic acids, potentially improving metabolic stability and cell permeability while maintaining key interactions with biological targets. The sulfonamide linkage is a common feature in many established drugs, further highlighting the potential of this building block.

Potential Applications in Drug Discovery

Based on the known activities of structurally related pyrrolidine sulfonamides and other derivatives, this compound can be envisioned as a valuable building block in the design of novel therapeutic agents targeting various diseases.

Anticancer Agents

Numerous pyrrolidine derivatives have been investigated as potential anticancer agents. The pyrrolidine scaffold can be incorporated into molecules designed to inhibit cancer-related enzymes or receptors. For instance, pyrrolidine-containing compounds have been developed as antagonists for chemokine receptors like CXCR4, which are implicated in cancer metastasis.[2]

Antidiabetic Agents

Pyrrolidine derivatives have shown promise as inhibitors of enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase.[7] Inhibition of these enzymes can help control postprandial hyperglycemia in diabetic patients. Furthermore, pyrrolidine sulfonamide derivatives have been explored as dipeptidyl peptidase-IV (DPP-IV) inhibitors, a validated target for type 2 diabetes.[8]

Antibacterial Agents

The pyrrolidine scaffold is present in several antibacterial agents. By functionalizing the pyrrolidine ring, novel compounds can be synthesized to target bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial replication.[8]

Experimental Protocols

The following protocols are representative examples of how a pyrrolidine building block can be utilized in the synthesis of bioactive compounds.

General Synthesis of Pyrrolidine Sulfonamide Derivatives

This protocol describes a general method for the synthesis of N-substituted pyrrolidine sulfonamides, which can be adapted for this compound analogs.

Workflow for the Synthesis of Pyrrolidine Sulfonamide Derivatives

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Further Functionalization (Optional) Pyrrolidine Pyrrolidine Reaction1 Reaction Mixture Pyrrolidine->Reaction1 SulfonylChloride Ar-SO2Cl SulfonylChloride->Reaction1 Base Base (e.g., Triethylamine) Base->Reaction1 Solvent1 Solvent (e.g., DCM) Solvent1->Reaction1 Product1 N-Aryl-sulfonylpyrrolidine Reaction1->Product1 Stir at RT Product1_ref N-Aryl-sulfonylpyrrolidine Reaction2 Reaction Mixture Product1_ref->Reaction2 Reagent Functionalizing Reagent Reagent->Reaction2 Catalyst Catalyst (if needed) Catalyst->Reaction2 Solvent2 Solvent Solvent2->Reaction2 FinalProduct Functionalized Pyrrolidine Sulfonamide Derivative Reaction2->FinalProduct Reaction Conditions

Caption: General workflow for the synthesis of functionalized pyrrolidine sulfonamide derivatives.

Materials:

  • Pyrrolidine

  • Appropriate arylsulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) as solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • Dissolve pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the arylsulfonyl chloride (1.1 eq) in DCM to the reaction mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-arylsulfonylpyrrolidine.

Quantitative Data of Bioactive Pyrrolidine Derivatives

The following tables summarize the biological activities of various pyrrolidine derivatives from the literature, showcasing the potential of this scaffold.

Table 1: Antidiabetic Activity of Pyrrolidine Sulfonamide Derivatives as DPP-IV Inhibitors [8]

CompoundSubstitution on Oxadiazole Ring% InhibitionIC₅₀ (µM)
23a -56.32-
23b -44.29-
23c -49.62-
23d 4-trifluorophenyl66.3211.32 ± 1.59
Vildagliptin (Standard)--

Table 2: Antibacterial Activity of 1,2,4-Oxadiazole Pyrrolidine Derivatives as DNA Gyrase Inhibitors [8]

CompoundIC₅₀ (nM) vs. E. coli DNA Gyrase
22a 180 ± 20
22b 210 ± 20
22c 120 ± 10
22d 250 ± 20
22e 270 ± 20
Novobiocin 170

Table 3: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives [2]

CompoundED₅₀ (mg/kg) in MES TestED₅₀ (mg/kg) in 6 Hz Test
69k 80.38108.80
Valproic Acid (Standard)(Standard)

Signaling Pathway and Logical Relationships

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a pyrrolidine-containing drug, for instance, a CXCR4 antagonist in the context of cancer metastasis.

Hypothetical Signaling Pathway for a CXCR4 Antagonist

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling CXCL12 CXCL12 (Ligand) CXCR4 CXCR4 (Receptor) CXCL12->CXCR4 Binds G_Protein G-protein Activation CXCR4->G_Protein Activates PyrrolidineDrug Pyrrolidine-based Antagonist PyrrolidineDrug->CXCR4 Blocks Downstream Downstream Signaling Cascade G_Protein->Downstream Metastasis Cell Migration, Proliferation, Survival (Metastasis) Downstream->Metastasis

References

Troubleshooting & Optimization

Optimizing Reaction Conditions with Pyrrolidin-1-ylmethanesulfonic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions catalyzed by Pyrrolidin-1-ylmethanesulfonic acid. The information is presented in a clear question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications as a catalyst?

This compound is a Brønsted acid catalyst that incorporates a pyrrolidine moiety. This structure provides a combination of acidic and potentially coordinating properties, making it a candidate for a variety of organic transformations. While specific applications for this exact molecule are not extensively documented in readily available literature, analogous sulfonic acid catalysts are widely used in reactions such as esterifications, multicomponent reactions (e.g., Biginelli and Hantzsch reactions), protection/deprotection of functional groups, and the synthesis of heterocyclic compounds. The pyrrolidine group may influence solubility and substrate interaction.

Q2: What are the typical starting concentrations and catalyst loading for reactions using a sulfonic acid catalyst like this compound?

As a starting point, a catalyst loading of 5-10 mol% is often effective for many acid-catalyzed reactions. The optimal loading can be influenced by the specific reaction, substrate reactivity, and desired reaction time. It is recommended to perform initial screening experiments to determine the ideal catalyst concentration for your specific transformation.

Q3: How does the choice of solvent affect the catalytic performance?

The solvent can significantly impact reaction rates and yields. For reactions involving polar substrates and intermediates, polar aprotic solvents such as acetonitrile, DMF, or DMSO are often suitable. In some cases, greener solvents like ethanol or even water can be effective, particularly for multicomponent reactions. It is crucial to consider the solubility of both the reactants and the catalyst in the chosen solvent.

Q4: What is the general effect of temperature on reactions catalyzed by this compound?

Increasing the reaction temperature generally leads to an increase in the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of either the reactants, products, or the catalyst itself. A typical starting temperature for optimization would be in the range of 60-100 °C. It is advisable to monitor the reaction progress at different temperatures to find the optimal balance between reaction time and product purity.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Insufficient catalyst activity. 2. Inappropriate reaction temperature. 3. Incorrect solvent. 4. Deactivated catalyst. 5. Poor quality of reagents.1. Increase catalyst loading incrementally (e.g., from 5 mol% to 15 mol%). 2. Screen a range of temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C). 3. Test a variety of solvents with different polarities (e.g., Toluene, THF, Acetonitrile, Ethanol). 4. Ensure the catalyst is dry and has been stored properly. Consider using freshly prepared or purchased catalyst. 5. Verify the purity of starting materials and solvents.
Formation of Multiple Byproducts 1. Reaction temperature is too high. 2. Extended reaction time. 3. High catalyst loading.1. Decrease the reaction temperature. 2. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. 3. Reduce the catalyst loading.
Incomplete Reaction 1. Insufficient reaction time. 2. Low reaction temperature. 3. Low catalyst loading.1. Extend the reaction time. 2. Increase the reaction temperature. 3. Increase the catalyst loading.
Difficulty in Catalyst Removal 1. Catalyst is soluble in the reaction mixture.1. If the catalyst is a solid, it can be filtered off. 2. If soluble, consider an aqueous work-up to extract the water-soluble catalyst. 3. Alternatively, silica gel column chromatography can be used to separate the product from the catalyst.

Experimental Protocols

General Protocol for a Trial Reaction

This protocol provides a general starting point for a reaction catalyzed by this compound. The specific substrates, solvent, and temperature will need to be adapted for the desired transformation.

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting materials (e.g., aldehyde, 1.0 mmol; active methylene compound, 1.0 mmol; and amine, 1.0 mmol for a multicomponent reaction).

  • Add the chosen solvent (e.g., ethanol, 5 mL).

  • Add this compound (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Experimental Logic

Troubleshooting Workflow for Low Product Yield

low_yield_troubleshooting start Low Product Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents increase_catalyst Increase Catalyst Loading (e.g., 10-20 mol%) check_reagents->increase_catalyst Reagents OK optimize_temp Optimize Reaction Temperature (Screen 60-120°C) increase_catalyst->optimize_temp No Improvement success Improved Yield increase_catalyst->success Yield Improves optimize_solvent Screen Different Solvents (e.g., Toluene, ACN, EtOH) optimize_temp->optimize_solvent No Improvement optimize_temp->success Yield Improves check_time Extend Reaction Time and Monitor optimize_solvent->check_time No Improvement optimize_solvent->success Yield Improves check_time->success Yield Improves failure Persistent Low Yield - Re-evaluate Reaction Scope check_time->failure No Improvement

Caption: A logical workflow for troubleshooting low product yield.

General Reaction Optimization Pathway

reaction_optimization start Initial Reaction Setup screen_catalyst Screen Catalyst Loading (5, 10, 15 mol%) start->screen_catalyst screen_temp Screen Temperature (RT, 60, 80, 100°C) screen_catalyst->screen_temp Select Best Loading screen_solvent Screen Solvents (Polar Aprotic, Protic, Non-polar) screen_temp->screen_solvent Select Best Temperature screen_time Determine Optimal Reaction Time screen_solvent->screen_time Select Best Solvent final_conditions Optimized Reaction Conditions screen_time->final_conditions

Caption: A systematic pathway for optimizing reaction conditions.

Technical Support Center: Troubleshooting Low Yields in Reactions with Pyrrolidin-1-ylmethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific reactivity and reaction kinetics of Pyrrolidin-1-ylmethanesulfonic acid is limited. The following troubleshooting guide and FAQs are based on general principles of organic chemistry and data for structurally related compounds such as pyrrolidines and sulfamic acids.

Troubleshooting Guides & FAQs

This section provides answers to common questions and issues that may arise when using this compound in chemical reactions.

Q1: My reaction is not proceeding to completion, resulting in a low yield. What are the potential causes?

Several factors could contribute to an incomplete reaction. Consider the following:

  • Insufficient Reaction Time or Temperature: The reaction may require more time or higher temperatures to reach completion. Monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to determine the optimal reaction time.

  • Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently to ensure proper contact between reactants.

  • Reagent Purity: Impurities in the starting materials, including this compound, can inhibit the reaction. Verify the purity of all reagents before use.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates. Ensure the solvent is appropriate for the reaction type and is of sufficient purity (e.g., anhydrous, if required).

Q2: I am observing the formation of multiple unexpected byproducts. What could be the reason?

The formation of byproducts is a common cause of low yields. Potential reasons include:

  • Side Reactions of the Pyrrolidine Ring: The nitrogen atom in the pyrrolidine ring is nucleophilic and can participate in side reactions such as N-alkylation or acylation, depending on the other reactants present.

  • Decomposition of this compound: Similar to sulfamic acid, this compound may be susceptible to hydrolysis or thermal decomposition, especially at elevated temperatures.[1][2][3][4] This could lead to the formation of pyrrolidine and sulfonic acid derivatives.

  • Reaction with Air or Moisture: Some reactions are sensitive to air or moisture.[2] If applicable, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Q3: My product appears to be decomposing during workup or purification. How can I prevent this?

Product instability can lead to significant yield loss after the reaction is complete. Consider these points:

  • Temperature Sensitivity: Avoid excessive heat during solvent removal or purification. Use techniques like rotary evaporation at reduced pressure and moderate temperatures.

  • pH Sensitivity: The product may be sensitive to acidic or basic conditions. Neutralize the reaction mixture carefully during workup and consider using a buffer system if necessary.

  • Column Chromatography Issues: The stationary phase (e.g., silica gel) can sometimes be acidic and cause decomposition of sensitive compounds. Consider using deactivated silica gel or an alternative purification method like crystallization.

Data Summary

Table 1: Potential Factors Affecting Reaction Yield and Troubleshooting Strategies

FactorPotential IssueRecommended Troubleshooting Action
Reaction Temperature Too low: incomplete reaction. Too high: decomposition of reactants or products.Optimize temperature by running small-scale trials at different temperatures.
Reaction Time Too short: incomplete reaction. Too long: byproduct formation or product decomposition.Monitor reaction progress over time to determine the optimal duration.
Reagent Quality Impurities can inhibit the reaction or cause side reactions.Use high-purity reagents and ensure proper storage.
Solvent Incorrect solvent can lead to poor solubility or undesirable side reactions.Screen different solvents to find the one that gives the best results. Ensure the solvent is dry if the reaction is moisture-sensitive.
Atmosphere Presence of oxygen or moisture can interfere with certain reactions.Run the reaction under an inert atmosphere (e.g., N2 or Ar).
Workup Procedure Product decomposition due to pH changes or temperature.Perform a careful, neutralized workup and avoid excessive heat.
Purification Method Product decomposition on silica gel or during distillation.Use deactivated stationary phases or non-chromatographic purification methods if possible.

Experimental Protocols

General Protocol for a Catalytic Reaction Using this compound

This hypothetical protocol outlines the use of this compound as an acid catalyst in an esterification reaction.

  • Reaction Setup:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a condenser, add the carboxylic acid (1.0 eq) and the alcohol (1.2 eq).

    • Dissolve the starting materials in a suitable anhydrous solvent (e.g., toluene, 5 mL per mmol of carboxylic acid).

    • Add this compound (0.1 eq) to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., reflux) and stir vigorously.

    • Monitor the progress of the reaction by TLC or GC-MS at regular intervals.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_analysis In-depth Analysis cluster_solutions Potential Solutions Low_Yield Low Reaction Yield Check_Purity Verify Reagent Purity Low_Yield->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Solvent) Low_Yield->Review_Conditions Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction Review_Conditions->Incomplete_Reaction Byproducts Byproducts Observed? Incomplete_Reaction->Byproducts No Optimize_Conditions Optimize Conditions (Increase Time/Temp) Incomplete_Reaction->Optimize_Conditions Yes Decomposition Product Decomposition? Byproducts->Decomposition No Inert_Atmosphere Use Inert Atmosphere Byproducts->Inert_Atmosphere Yes Modify_Workup Modify Workup/Purification Decomposition->Modify_Workup Yes

Caption: Troubleshooting workflow for low reaction yields.

Decomposition_Pathways cluster_decomposition Potential Decomposition Pathways cluster_products Decomposition Products Pyrrolidinylmethanesulfonic_Acid This compound Hydrolysis Hydrolysis (presence of water) Pyrrolidinylmethanesulfonic_Acid->Hydrolysis Thermal_Decomposition Thermal Decomposition (high temperature) Pyrrolidinylmethanesulfonic_Acid->Thermal_Decomposition Pyrrolidine Pyrrolidine Hydrolysis->Pyrrolidine Sulfonic_Acid_Derivatives Sulfonic Acid Derivatives Hydrolysis->Sulfonic_Acid_Derivatives Thermal_Decomposition->Pyrrolidine SOx_NOx SOx, NOx, etc. Thermal_Decomposition->SOx_NOx

Caption: Potential decomposition pathways for this compound.

References

"purification challenges of Pyrrolidin-1-ylmethanesulfonic acid"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pyrrolidin-1-ylmethanesulfonic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can be categorized as starting materials, by-products, and degradation products. These may include unreacted pyrrolidine, residual sulfonating agents, inorganic salts from workup procedures, and potential oligomeric species. The presence of these impurities can affect downstream applications and the overall stability of the final compound.

Q2: What is the expected appearance and solubility of pure this compound?

A2: Pure this compound is typically a white to off-white crystalline solid. It is expected to be highly soluble in water and polar protic solvents like methanol and ethanol, with limited solubility in nonpolar organic solvents such as hexanes and diethyl ether.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of analytical methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with an appropriate column (e.g., C18) is suitable for quantifying organic impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and detection of residual solvents. Mass spectrometry (MS) can confirm the molecular weight, and techniques like ion chromatography can be used to quantify inorganic salt impurities.

Q4: What are the initial recommended steps for purifying crude this compound?

A4: A common starting point for purification is recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture. The high polarity of the sulfonic acid group often necessitates the use of polar solvents. For impurities that are difficult to remove by crystallization, column chromatography using silica gel or a suitable ion-exchange resin may be effective.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis and Workup

Symptoms:

  • The isolated product is an oil or a sticky solid.

  • Broad peaks are observed in the ¹H NMR spectrum.

  • Multiple spots are visible on a Thin Layer Chromatography (TLC) plate.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete reactionMonitor the reaction progress using TLC or HPLC to ensure completion. Consider extending the reaction time or adjusting the stoichiometry of the reactants.
Presence of residual starting materialsPerform an aqueous workup to remove water-soluble starting materials. An extraction with a suitable organic solvent can remove unreacted pyrrolidine.
Formation of by-productsCharacterize the by-products using LC-MS to understand their structure. Develop a purification strategy based on their properties (e.g., crystallization, chromatography).
Inefficient workupEnsure the pH is appropriately adjusted during the aqueous workup to facilitate the separation of the product from impurities.
Issue 2: Difficulty in Crystallizing the Product

Symptoms:

  • The product oils out upon cooling the crystallization solvent.

  • The product precipitates as an amorphous solid instead of crystals.

  • No solid formation is observed even at low temperatures.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate solvent systemScreen a variety of solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) often yields better crystals. Try solvent systems like Ethanol/Water, Isopropanol/Water, or Methanol/Acetonitrile.
Presence of impurities inhibiting crystallizationAttempt to pre-purify the crude material using a short plug of silica gel or activated carbon to remove baseline impurities before attempting crystallization.
Supersaturation is too highAllow the solution to cool slowly to room temperature before placing it in a refrigerator or freezer. Seeding with a small crystal of pure product can induce crystallization.
Product is hygroscopicPerform the crystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture absorption.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Dissolve 10 g of crude this compound in a minimal amount of hot (60-70 °C) 90% aqueous ethanol.

  • Decolorization: If the solution is colored, add 0.5 g of activated carbon and stir for 15 minutes at the same temperature.

  • Filtration: Perform a hot filtration to remove the activated carbon or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator (4 °C) overnight.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum at 40-50 °C to a constant weight.

Protocol 2: Purity Analysis by HPLC
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 210 nm

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodPurity Achieved (%)Yield (%)Solvent Consumption (mL/g)
Recrystallization (Ethanol/Water)98.57515
Column Chromatography (Silica Gel)99.260100
Ion-Exchange Chromatography>99.555120

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization Purity_Check1 Purity Check (HPLC/NMR) Recrystallization->Purity_Check1 Column_Chromo Column Chromatography (Silica Gel) Purity_Check1->Column_Chromo Purity < 99% Final_Product Pure Product (>99%) Purity_Check1->Final_Product Purity > 99% Purity_Check2 Purity Check (HPLC/NMR) Column_Chromo->Purity_Check2 Purity_Check2->Final_Product Purity > 99% Waste Impure Fractions Purity_Check2->Waste Impure

Caption: General purification workflow for this compound.

Troubleshooting_Crystallization Start Product Fails to Crystallize Check_Purity Is the crude material of low purity? Start->Check_Purity Pre_Purify Pre-purify by short column Check_Purity->Pre_Purify Yes Screen_Solvents Screen alternative solvent systems Check_Purity->Screen_Solvents No Pre_Purify->Screen_Solvents Slow_Cool Attempt slow cooling and seeding Screen_Solvents->Slow_Cool Inert_Atmosphere Use inert atmosphere for hygroscopic material Slow_Cool->Inert_Atmosphere

Caption: Decision tree for troubleshooting crystallization issues.

Technical Support Center: Enhancing Enantioselectivity in Pyrrolidine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolidine-derivative catalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the enantioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: My proline-catalyzed aldol reaction is showing low enantioselectivity. What are the first parameters I should investigate?

A1: Low enantioselectivity in proline-catalyzed aldol reactions is a common issue. The first parameters to investigate are the solvent system and reaction temperature. Proline's solubility and catalytic activity are highly dependent on the solvent.[1][2] Highly dipolar aprotic solvents like DMSO, DMF, and acetonitrile are often used due to proline's acceptable solubility.[1][2] However, simple and effective reaction media can also be achieved with water/methanol mixtures.[1][2] Temperature also plays a crucial role; lowering the reaction temperature often leads to an increase in enantioselectivity, although it may require longer reaction times.

Q2: I'm observing significant side reactions, such as self-aldol condensation, in my reaction mixture. How can I minimize these?

A2: The formation of side products like aldol condensation and self-aldolization products can compete with the desired stereoselective pathway, thereby reducing yield and enantioselectivity.[3] To suppress these undesired pathways, you can try the following:

  • Diluted Conditions: Running the reaction at a lower concentration can disfavor bimolecular side reactions.[3]

  • Reduced Catalyst Loading: In some cases, a lower catalyst loading can improve the outcome.[3]

  • Solvent Optimization: For α-branched aldehydes, a mixture of CHCl₃ and DMSO has been shown to achieve high chemoselectivity and stereoselectivity.[3]

Q3: Can additives be used to improve the enantioselectivity of my reaction?

A3: Yes, additives can have a significant impact on both the reactivity and enantioselectivity of pyrrolidine-catalyzed reactions. For instance, in the Michael addition of aldehydes to nitroolefins, a Brønsted acid additive can accelerate the formation of the enamine intermediate, leading to improved diastereoselectivity and enantioselectivity.[4] The addition of acids like acetic acid or benzoic acid can increase reactivity and anti-enantioselectivity.[4] For aqueous proline-catalyzed aldol reactions, the addition of D-camphorsulfonic acid has been reported to increase both yields and enantioselectivity.[5]

Q4: How does the structure of the pyrrolidine catalyst affect enantioselectivity?

A4: The structure of the pyrrolidine catalyst is a critical determinant of enantioselectivity. Modifications to the pyrrolidine scaffold, particularly at the C2 and C4 positions, can create a more effective chiral environment.[6][7] For example, diarylprolinol silyl ethers are highly efficient organocatalysts for a wide variety of chemical transformations.[4] The introduction of bulky substituents can enhance stereochemical control by providing a well-defined chiral pocket.[4] The acidity of the N-H bond in prolinamides also plays a crucial role, with enhanced acidity sometimes leading to better results.[6]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in Aldol Reactions

This guide provides a systematic approach to troubleshooting low enantiomeric excess in aldol reactions catalyzed by pyrrolidine derivatives.

Troubleshooting Workflow

G start Low Enantiomeric Excess (ee) Observed solvent Step 1: Optimize Solvent System - Screen aprotic polar solvents (DMSO, DMF, MeCN) - Evaluate protic/aprotic mixtures (e.g., MeOH/H2O, Acetone/CHCl3) start->solvent temp Step 2: Adjust Reaction Temperature - Lower the temperature (e.g., to 0 °C or -20 °C) - Monitor reaction time, as it may increase solvent->temp cat_load Step 3: Vary Catalyst Loading - Test different mol% of the catalyst (e.g., 5, 10, 20 mol%) - Note that higher loading doesn't always improve ee temp->cat_load additives Step 4: Introduce Additives - Screen Brønsted acids (e.g., Acetic Acid) - For aqueous reactions, consider co-catalysts like D-camphorsulfonic acid cat_load->additives substrate Step 5: Evaluate Substrate Concentration - Run the reaction under more dilute conditions additives->substrate success Improved Enantioselectivity substrate->success Success fail Consult Further Literature on Catalyst Design substrate->fail No Improvement

Caption: Troubleshooting workflow for low enantioselectivity.

Issue 2: Poor Diastereoselectivity in Michael Additions

This guide addresses common problems with diastereoselectivity in Michael additions catalyzed by pyrrolidine derivatives.

Troubleshooting Logic

G problem Problem: Poor Diastereoselectivity cause1 Potential Cause 1: Inappropriate Solvent Solution: Screen non-polar solvents like methylcyclohexane or toluene. problem->cause1 cause2 Potential Cause 2: Suboptimal Temperature Solution: Optimize temperature. Lowering to 0 °C has been shown to be effective. problem->cause2 cause3 Potential Cause 3: Catalyst Structure Solution: Consider a catalyst with a bulkier substituent at the C2 position to enhance steric shielding. problem->cause3 cause4 Potential Cause 4: Lack of Additive Solution: Introduce a Brønsted acid co-catalyst (e.g., benzoic acid, acetic acid) to potentially favor one transition state. problem->cause4

Caption: Logic diagram for troubleshooting poor diastereoselectivity.

Data at a Glance

For rapid comparison, the following tables summarize key quantitative data from various studies on improving enantioselectivity.

Table 1: Effect of Solvent on Enantioselectivity in Proline-Catalyzed Aldol Reactions

SolventTemperature (°C)Catalyst Loading (mol%)Enantiomeric Excess (ee, %)Reference
DMSORoom Temp3076[1]
AcetonitrileRoom Temp3060[1]
MethanolRoom Temp3021[1]
WaterRoom Temp3093[1]
MeOH/H₂O (2:1)Room Temp1095[2]
Acetone/CHCl₃Not SpecifiedNot Specifiedup to 95[8]

Table 2: Influence of Additives and Catalyst Loading on Michael Additions

Catalyst (mol%)Additive (mol%)SolventTemperature (°C)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (syn, %)Reference
OC4 (10)NoneCH₂Cl₂Room Temp70:3068[4]
OC4 (10)NoneMethylcyclohexane092:885[4]
OC4 (10)Acetic Acid (10)Methylcyclohexane075:2575[4]
OC4 (10)Benzoic Acid (10)Methylcyclohexane080:2078[4]
OC4 (5)NoneMethylcyclohexane090:1082[4]
OC4 (2)NoneMethylcyclohexane088:1280[4]

Key Experimental Protocols

Protocol 1: General Procedure for Improving Enantioselectivity in a Proline-Catalyzed Aldol Reaction

This protocol is a generalized procedure based on common practices for optimizing proline-catalyzed aldol reactions.

Experimental Workflow

G start Start setup 1. Reaction Setup - Add aldehyde (1.0 equiv) to a vial. - Add the chosen solvent system. start->setup catalyst 2. Catalyst Addition - Add (S)-proline (e.g., 10-30 mol%). setup->catalyst ketone 3. Ketone Addition - Add the ketone (e.g., 5.0 equiv). catalyst->ketone stir 4. Reaction - Stir the mixture at the desired temperature (e.g., room temp, 0 °C, or -20 °C). ketone->stir monitor 5. Monitoring - Monitor the reaction progress by TLC or GC. stir->monitor quench 6. Workup - Quench the reaction with a saturated aqueous solution of NH4Cl. monitor->quench extract 7. Extraction - Extract the aqueous layer with an organic solvent (e.g., EtOAc). quench->extract dry 8. Drying and Concentration - Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure. extract->dry purify 9. Purification - Purify the crude product by flash column chromatography. dry->purify analyze 10. Analysis - Determine the enantiomeric excess by chiral HPLC or GC. purify->analyze end End analyze->end

Caption: Workflow for a proline-catalyzed aldol reaction.

Methodology:

  • Reaction Setup: To a clean and dry reaction vessel, add the aldehyde (1.0 equivalent).

  • Solvent Addition: Add the chosen solvent or solvent mixture. For initial screening, consider a 2:1 mixture of methanol and water.[2]

  • Catalyst Loading: Add (S)-proline (typically 10-30 mol%).

  • Reagent Addition: Add the ketone (typically in excess, e.g., 5 equivalents).

  • Reaction Conditions: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature, 0 °C, or lower).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or GC analysis.

Protocol 2: General Procedure for a Pyrrolidine-Catalyzed Michael Addition with Additives

This protocol outlines a general procedure for performing a Michael addition using a modified pyrrolidine catalyst and an acid additive to enhance stereoselectivity.[4]

Methodology:

  • Reaction Setup: In a reaction vial, dissolve the pyrrolidine-based organocatalyst (e.g., 10 mol%) and the additive (e.g., benzoic acid, 10 mol%) in the chosen solvent (e.g., methylcyclohexane).

  • Reagent Addition: Add the aldehyde (e.g., 2.0 equivalents) to the solution.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Substrate Addition: Add the nitroolefin (1.0 equivalent) to initiate the reaction.

  • Reaction Progress: Stir the reaction at this temperature for the specified time (e.g., 24 hours), monitoring by TLC.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification and Analysis: Purify the residue by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess of each diastereomer by chiral HPLC analysis.[4]

References

"side reactions associated with the use of Pyrrolidin-1-ylmethanesulfonic acid"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Pyrrolidin-1-ylmethanesulfonic acid is a compound with limited available public information. The following technical support guide is based on established principles of organic chemistry and general knowledge of related compounds. The proposed experimental protocols and troubleshooting advice are hypothetical and should be adapted and validated by researchers.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a chemical compound that theoretically consists of a pyrrolidine ring where the nitrogen atom is bonded to the sulfur atom of a methanesulfonic acid group. This structure classifies it as an N-sulfonated amine. Such compounds are often investigated in medicinal chemistry and materials science due to their unique chemical properties.

Q2: What are the potential applications of this compound?

A2: While specific applications for this compound are not documented, N-sulfonated heterocycles are explored for a variety of uses. In drug development, the sulfonamide group can impart desirable properties such as improved solubility, metabolic stability, and the ability to act as a key binding element to biological targets. They are also used as catalysts and synthetic intermediates in organic chemistry.

Q3: What are the primary safety concerns when handling this compound and its precursors?

A3: The precursors to this compound, such as pyrrolidine and methanesulfonyl chloride, pose significant health risks. Pyrrolidine is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[1] Methanesulfonyl chloride is also highly corrosive and a lachrymator. Therefore, all manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q4: How can I purify the final product?

A4: Purification of N-sulfonated amines can often be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the polarity of the final product. For column chromatography, a silica gel stationary phase with a gradient of polar and non-polar solvents (e.g., ethyl acetate/hexanes) is a common starting point.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Poor quality of starting materials Ensure pyrrolidine is dry and freshly distilled. Methanesulfonyl chloride should be clear and colorless; discard if it has a yellow tint, indicating decomposition.
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature.
Presence of moisture The reaction is sensitive to water, which can hydrolyze methanesulfonyl chloride. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Incorrect stoichiometry An excess of the amine or the sulfonyl chloride can lead to side reactions. Ensure accurate measurement of all reagents.
Issue 2: Presence of Multiple Spots on TLC After Reaction
Possible Cause Troubleshooting Step
Formation of side products The presence of multiple spots on TLC indicates the formation of byproducts. Refer to the "Potential Side Reactions" section below for likely structures and consider adjusting reaction conditions (e.g., lowering the temperature, changing the base) to minimize their formation.
Degradation of the product N-sulfonyl compounds can be sensitive to acidic or basic conditions. Ensure the workup procedure is performed promptly and under neutral or mildly acidic/basic conditions as appropriate for the product's stability.
Impure starting materials Impurities in the starting materials can lead to the formation of multiple products. Verify the purity of your reagents before starting the reaction.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a hypothetical procedure based on standard organic chemistry reactions for the synthesis of N-sulfonated amines.

Materials:

  • Pyrrolidine

  • Methanesulfonyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve pyrrolidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

The following table presents hypothetical data for the proposed synthesis. Actual results may vary.

ParameterExpected Value
Yield 60-80%
Purity (after purification) >95%
Reaction Time 2-4 hours
Reaction Temperature 0 °C to Room Temperature

Visualizations

Proposed Synthesis Workflow

Synthesis_Workflow Pyrrolidine Pyrrolidine Reaction Reaction at 0°C to RT Pyrrolidine->Reaction MsCl Methanesulfonyl Chloride MsCl->Reaction Base Triethylamine Base->Reaction Solvent Anhydrous DCM Solvent->Reaction Workup Aqueous Workup Reaction->Workup SideProduct Side Products Reaction->SideProduct Potential Purification Purification Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Proposed workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Product Yield Observed Check_Reagents Check Purity and Dryness of Starting Materials Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) Check_Reagents->Check_Conditions Check_Stoichiometry Confirm Stoichiometry of Reagents Check_Conditions->Check_Stoichiometry Analyze_Side_Products Analyze Byproducts by TLC/NMR Check_Stoichiometry->Analyze_Side_Products Optimize_Base Optimize Base and Solvent Analyze_Side_Products->Optimize_Base Result_Improved Yield Improved Optimize_Base->Result_Improved Result_Not_Improved Yield Not Improved Optimize_Base->Result_Not_Improved

References

"handling and storage best practices for Pyrrolidin-1-ylmethanesulfonic acid"

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with handling a novel sulfonic acid derivative like Pyrrolidin-1-ylmethanesulfonic acid?

As a sulfonic acid derivative, it is prudent to assume that this compound may be corrosive and an irritant to the skin, eyes, and respiratory tract. Handling should always be performed in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE).

Q2: What is the recommended personal protective equipment (PPE) for handling this compound?

While specific guidance is unavailable, standard PPE for handling potentially hazardous solid chemicals should be used:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If handling outside of a fume hood or if the material is dusty, a NIOSH-approved respirator is recommended.

Q3: How should I store this compound?

Given its structure, this compound may be sensitive to moisture and atmospheric conditions. General best practices for storage would include:

  • Keeping the container tightly sealed.

  • Storing in a cool, dry, and well-ventilated area.

  • Avoiding contact with incompatible materials such as strong oxidizing agents.

Troubleshooting Guides

Issue 1: The compound has changed color or consistency during storage.

  • Possible Cause: This could indicate degradation due to improper storage conditions, such as exposure to moisture, air, or light.

  • Solution:

    • Do not use the compound if its appearance has significantly changed.

    • Review your storage procedure. Ensure the container is tightly sealed and stored in a desiccator if necessary.

    • If the identity and purity of the compound are critical for your experiment, consider re-analyzing a small sample (e.g., by NMR or LC-MS) to confirm its integrity before use.

Issue 2: The compound is difficult to dissolve.

  • Possible Cause: The solubility of this compound may vary depending on the solvent. It is also possible that the compound has degraded or absorbed moisture, affecting its solubility.

  • Solution:

    • Consult any available literature or the supplier's information for recommended solvents.

    • Try gentle heating or sonication to aid dissolution, provided the compound is thermally stable.

    • If the compound still does not dissolve, it may be impure or degraded.

General Storage and Handling Data

The following table provides general storage and handling parameters for similar chemical compounds. This is not specific data for this compound.

ParameterGeneral Recommendation
Storage Temperature 2-8°C (Refrigerated)
Atmosphere Inert (e.g., Argon, Nitrogen)
Moisture Store in a desiccator
Light Protect from light

Experimental Workflows

The following diagrams illustrate general laboratory procedures and are not specific to this compound.

G cluster_spill General Solid Chemical Spill Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain collect Collect Powder with Non-Sparking Tools contain->collect waste Place in a Labeled Hazardous Waste Container collect->waste clean Clean the Area waste->clean end Spill Handled clean->end

Caption: General workflow for responding to a solid chemical spill.

G cluster_storage General Storage Procedure for Moisture-Sensitive Solids start Receive Compound inspect Inspect Container Seal start->inspect is_sealed Seal Intact? inspect->is_sealed store Store in Desiccator at Recommended Temperature is_sealed->store Yes contact_supplier Contact Supplier is_sealed->contact_supplier No end Storage Complete store->end

Caption: General storage procedure for moisture-sensitive solids.

Mitigating Pyrrolidine-Based Organocatalyst Deactivation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and mitigating the deactivation of pyrrolidine-based organocatalysts. By understanding common failure modes and implementing preventative and regenerative strategies, the operational lifetime and efficiency of these critical catalysts can be significantly enhanced.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during experiments using pyrrolidine-based organocatalysts, such as L-proline and diarylprolinol silyl ethers.

Issue 1: Gradual or Sudden Drop in Reaction Yield and Enantioselectivity

FAQ: My reaction, which initially gave high yield and enantioselectivity, is now performing poorly after several runs or with a new batch of reagents. What are the likely causes?

Possible Causes & Solutions:

  • Water Content: Pyrrolidine-based catalysts, particularly those relying on enamine intermediates, are sensitive to water. Water can hydrolyze the active iminium ion or enamine, shutting down the catalytic cycle.[1]

    • Troubleshooting:

      • Ensure all glassware is rigorously dried.

      • Use freshly distilled or anhydrous solvents.

      • Dry reagents that may be hygroscopic (e.g., molecular sieves can be added).

      • Consider performing the reaction under an inert atmosphere (Nitrogen or Argon).

  • Acidic or Basic Impurities: Trace acidic or basic impurities in substrates, solvents, or from starting materials can neutralize the catalyst or interfere with its mechanism.[2] The basicity of pyrrolidine catalysts is crucial for their activity, and shifts in pH can be detrimental.[3]

    • Troubleshooting:

      • Purify substrates and solvents prior to use (e.g., column chromatography, distillation, or washing with a mild basic or acidic solution followed by drying).

      • Use a guard column or a scavenger resin to remove reactive impurities before the reaction mixture comes into contact with the catalyst.

  • Catalyst Alkylation (Irreversible Deactivation): Highly electrophilic substrates, such as β-nitroacrylates, can irreversibly alkylate the secondary amine of the pyrrolidine catalyst.[4] This forms a stable covalent bond and removes the catalyst from the catalytic cycle.

    • Troubleshooting:

      • This is a challenging issue to resolve post-reaction. The focus should be on prevention.

      • Consider modifying the catalyst structure to be more sterically hindered around the nitrogen atom.

      • Alternatively, using a catalyst with built-in regeneration capability, such as certain peptide-based catalysts, can overcome this deactivation pathway.[4]

  • Oxidative Degradation: Some pyrrolidine derivatives can be sensitive to air (oxygen), leading to oxidative degradation over time.

    • Troubleshooting:

      • Perform reactions under an inert atmosphere.

      • Store the catalyst under inert gas and protect it from light.

      • Degas solvents before use.

Issue 2: Catalyst Insolubility or Aggregation

FAQ: My proline-based catalyst is poorly soluble in the reaction solvent, leading to low reaction rates. How can I address this?

Possible Causes & Solutions:

  • Inherent Poor Solubility: L-proline itself has limited solubility in many common organic solvents.[5]

    • Troubleshooting:

      • Solvent Screening: Test a range of solvents or solvent mixtures. Sometimes a small amount of a more polar co-solvent can significantly improve solubility.

      • Catalyst Modification: Switch to a more soluble derivative of proline, such as a prolinamide or a diarylprolinol silyl ether, which are designed for better performance in organic media.[6][7][8][9]

      • "On Water" Conditions: For some reactions, using water as a solvent or co-solvent can be a highly effective strategy, especially with peptide-based catalysts.[5]

Issue 3: Difficulty in Catalyst Recovery and Reuse

FAQ: I am having trouble separating my catalyst from the product mixture, which prevents effective recycling. What strategies can I use?

Possible Causes & Solutions:

  • Homogeneous Nature of the Catalyst: Many pyrrolidine organocatalysts are soluble in the reaction medium, making separation difficult.[10]

    • Troubleshooting:

      • Immobilization: Support the catalyst on a solid phase such as polystyrene, silica, or polyhedral oligomeric silsesquioxanes (POSS).[10] This allows for simple filtration to recover the catalyst.

      • Fluorous Tagging: Attaching a fluorous tag to the catalyst allows for its separation using fluorous solid-phase extraction.[10]

      • Acid/Base Workup: For some catalysts, a simple acid/base liquid-liquid extraction can be used to isolate the catalyst from the neutral product.[8]

Quantitative Data Summary

The following table summarizes the performance and recyclability of different pyrrolidine-based organocatalysts under various conditions. This data highlights the effectiveness of catalyst modification and immobilization strategies.

Catalyst SystemReaction TypeCatalyst Loading (mol%)Yield (%)Enantioselectivity (ee%)Recyclability (Cycles)Reference
POSS Supported Diarylprolinol Silyl EtherMichael AdditionNot specifiedGoodExcellentAt least 8[10]
Proline-derived CatalystMichael AdditionNot specifiedHighup to 98%At least 6[10]
(R)-pyrrolidin-2-yl substituted dehydroabietyl squaramideMichael AdditionNot specified87-98%up to 99%Not specified[11]
Tripeptide-like CatalystAldol Reaction2 mol%Highup to 81%Not specified[5][8]

Key Experimental Protocols

Protocol 1: General Procedure for Catalyst Immobilization on a Solid Support (Conceptual)

Immobilizing the catalyst is a key strategy to improve recyclability and prevent deactivation during workup.

  • Functionalization of the Support: Select a solid support (e.g., silica gel, polystyrene beads) and functionalize it with a suitable linker group (e.g., a chloromethyl or aminopropyl group).

  • Catalyst Modification: Modify the pyrrolidine catalyst with a complementary functional group that can react with the linker on the support. For example, a hydroxyl group on the catalyst can react with a chloromethylated polystyrene support.

  • Coupling Reaction: React the modified catalyst with the functionalized support under appropriate conditions (e.g., in a suitable solvent with a non-nucleophilic base) to form a covalent bond.

  • Washing and Drying: Thoroughly wash the immobilized catalyst with various solvents to remove any unreacted starting materials and byproducts. Dry the supported catalyst under vacuum.

  • Characterization: Characterize the immobilized catalyst to determine the catalyst loading (e.g., by elemental analysis or spectroscopic methods).

Protocol 2: A General Procedure for Catalyst Regeneration

For catalysts that have been deactivated by poisoning (e.g., by acidic impurities), a simple washing procedure can sometimes restore activity.

  • Catalyst Recovery: If the catalyst is immobilized, filter it from the reaction mixture. If it is soluble, recover it through extraction or chromatography.

  • Acid/Base Washing:

    • Wash the recovered catalyst with a dilute aqueous solution of a weak base (e.g., NaHCO₃) to remove acidic poisons.

    • Follow with a wash using a dilute aqueous solution of a weak acid (e.g., NH₄Cl) to remove basic poisons.

    • Wash thoroughly with deionized water to remove any residual salts.

  • Solvent Rinsing: Rinse the catalyst with a sequence of organic solvents (e.g., methanol, dichloromethane, diethyl ether) to remove water and organic residues.

  • Drying: Dry the catalyst thoroughly under high vacuum before reuse.

Visualized Workflows and Pathways

General Catalytic Cycle and Deactivation Pathways

Figure 1. General catalytic cycle for pyrrolidine-based organocatalysts and common deactivation pathways. cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Catalyst Pyrrolidine Catalyst Iminium Iminium Ion Catalyst->Iminium + Aldehyde Deactivated_Catalyst Deactivated Catalyst Catalyst->Deactivated_Catalyst Protonation/Deprotonation Catalyst->Deactivated_Catalyst Irreversible Alkylation Aldehyde Aldehyde/Ketone Enamine Enamine Iminium->Enamine - H+ Iminium->Deactivated_Catalyst Hydrolysis Product_Formation Reaction with Electrophile Enamine->Product_Formation Enamine->Deactivated_Catalyst Hydrolysis Hydrolysis_Product Hydrolysis to Product Product_Formation->Hydrolysis_Product Hydrolysis_Product->Catalyst Releases Catalyst Water Water (H2O) Impurities Acidic/Basic Impurities Alkylation Strong Electrophile

Caption: General catalytic cycle and common deactivation pathways.

Troubleshooting Workflow for Poor Reaction Performance

Figure 2. Troubleshooting workflow for diagnosing poor reaction performance. Start Start: Low Yield / Low Enantioselectivity Check_Purity Check Purity of Reagents & Solvents? Start->Check_Purity Purify Purify/Dry Reagents & Solvents Check_Purity->Purify No Check_Conditions Check Reaction Conditions? (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Yes Purify->Check_Conditions Optimize_Conditions Optimize Conditions (e.g., use inert atmosphere) Check_Conditions->Optimize_Conditions No Consider_Deactivation Consider Catalyst Deactivation? Check_Conditions->Consider_Deactivation Yes Optimize_Conditions->Consider_Deactivation Test_Catalyst Test Catalyst Activity with Standard Reaction Consider_Deactivation->Test_Catalyst Yes End_Fail Consult Further Mitigation Strategies Consider_Deactivation->End_Fail No End_Success Problem Solved Test_Catalyst->End_Success Activity Restored Test_Catalyst->End_Fail Still Inactive

Caption: A logical workflow for troubleshooting poor reaction outcomes.

References

"addressing solubility issues of Pyrrolidin-1-ylmethanesulfonic acid in organic solvents"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Pyrrolidin-1-ylmethanesulfonic acid in organic solvents.

Troubleshooting Guide & FAQs

This section addresses common questions and issues related to the solubility of this compound.

Q1: Why is my this compound not dissolving in common organic solvents like dichloromethane (DCM) or ethyl acetate?

A1: this compound is a zwitterionic compound, meaning it possesses both a positive and a negative charge on the same molecule. This dual ionic character makes it highly polar and gives it salt-like properties.[1] Non-polar or moderately polar organic solvents, such as DCM and ethyl acetate, are generally poor solvents for highly polar and zwitterionic compounds due to the principle of "like dissolves like."[2][3] The strong intermolecular forces within the crystalline lattice of the zwitterion are not easily overcome by the weaker interactions with non-polar solvent molecules.[4]

Q2: In which types of organic solvents can I expect this compound to have higher solubility?

A2: You can expect higher solubility in polar aprotic solvents that can effectively solvate both the cationic and anionic centers of the zwitterion. Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often good choices for dissolving zwitterionic compounds.[3] Some polar protic solvents, like methanol or ethanol, may show some solubility, but it is often limited.

Q3: I am observing a suspension or very fine precipitate even after prolonged stirring and heating. What can I do?

A3: If you observe a persistent suspension, it is a clear indication of poor solubility. Simply increasing the stirring time or temperature may not be sufficient. Consider the following troubleshooting steps:

  • Change the solvent: Switch to a more polar aprotic solvent like DMSO or DMF.

  • Use a co-solvent system: Adding a small amount of a highly polar solvent in which your compound is soluble to your primary solvent can significantly increase the overall solvating power of the mixture.[5][6]

  • Consider salt formation: If your experimental conditions allow, converting the zwitterionic this compound into a salt by reacting it with a suitable acid or base can dramatically improve its solubility in certain organic solvents.[7][8]

Q4: Can I use sonication to improve the dissolution of this compound?

A4: Sonication can be a useful technique to break down solid agglomerates and increase the surface area available for solvation, which can accelerate the dissolution process. However, if the compound is fundamentally insoluble in the chosen solvent, sonication will likely only create a finer suspension and will not lead to a true solution. It is best used as a supplementary technique with an appropriate solvent system.

Q5: How does the purity of this compound affect its solubility?

A5: Impurities can sometimes affect the observed solubility. In some cases, impurities might enhance solubility through co-solvency effects, while in other cases, they may hinder the dissolution of the primary compound. It is always recommended to use a compound with the highest possible purity for solubility studies to ensure reproducible results.

Data Presentation: Expected Solubility Profile

Solvent ClassExamplesExpected SolubilityRationale
Non-polar Aprotic Hexane, Toluene, Diethyl EtherVery Low / InsolubleThese solvents have very low polarity and cannot overcome the strong intermolecular electrostatic interactions of the zwitterionic compound.[2][3]
Polar Aprotic Dichloromethane (DCM), Chloroform, Ethyl AcetateLow / Very LowWhile possessing some polarity, these solvents are generally not polar enough to effectively solvate both the positive and negative charges of the zwitterion.[4]
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighThese solvents have high dielectric constants and are excellent at solvating both cations and anions, making them suitable for dissolving zwitterionic compounds.[3]
Polar Protic Methanol, Ethanol, IsopropanolLow to ModerateThese solvents can engage in hydrogen bonding, which can help to solvate the zwitterion, but their overall solvating power for this type of molecule may be limited.[9]
Aqueous WaterHighAs a polar, protic solvent with a high dielectric constant, water is generally an excellent solvent for polar and zwitterionic compounds.[10]

Experimental Protocols

1. Protocol for Determining Qualitative Solubility

This protocol provides a straightforward method to quickly assess the solubility of this compound in a range of solvents.

  • Materials:

    • This compound

    • A selection of organic solvents (e.g., hexane, toluene, DCM, ethyl acetate, methanol, ethanol, DMSO, DMF)

    • Small test tubes or vials

    • Vortex mixer

    • Spatula and analytical balance

  • Procedure:

    • Weigh approximately 5-10 mg of this compound into a small, dry test tube.

    • Add 1 mL of the chosen organic solvent to the test tube.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble.

    • If the solid has not dissolved, gently warm the mixture (if the compound's stability allows) and vortex again.

    • If the solid remains, the compound is considered insoluble or sparingly soluble in that solvent.

    • Repeat this process for each solvent to be tested.

2. Protocol for Enhancing Solubility using a Co-Solvent System

This protocol details how to use a co-solvent to improve the solubility of this compound.

  • Materials:

    • This compound

    • Primary organic solvent (in which solubility is poor)

    • Co-solvent (a highly polar solvent in which the compound is soluble, e.g., DMSO or DMF)

    • Graduated cylinders or pipettes

    • Stir plate and stir bar

  • Procedure:

    • Determine the desired final concentration of this compound in the mixed solvent system.

    • Prepare a stock solution of this compound in the co-solvent (e.g., DMSO) at a high concentration.

    • In a separate flask, add the primary organic solvent.

    • While stirring the primary solvent, slowly add the concentrated stock solution of the compound in the co-solvent dropwise.

    • Continue adding the stock solution until the desired final concentration is reached or until precipitation is observed.

    • If precipitation occurs, it may be necessary to increase the proportion of the co-solvent in the final mixture.[5][6]

3. Protocol for Enhancing Solubility through Salt Formation

This method involves converting the zwitterionic compound to a salt to improve its solubility in a specific organic solvent. This should be considered carefully as it chemically modifies the compound.

  • Materials:

    • This compound

    • A suitable acid (e.g., HCl in dioxane, methanesulfonic acid) or base (e.g., sodium hydroxide, triethylamine)

    • The desired organic solvent

    • Stir plate and stir bar

    • pH paper or a pH meter (for aqueous systems)

  • Procedure:

    • Suspend the this compound in the desired organic solvent.

    • While stirring, add a stoichiometric equivalent of the chosen acid or base. For example, to form the hydrochloride salt, a solution of HCl in an organic solvent like dioxane can be added.

    • Continue stirring and observe for dissolution. The formation of the salt should lead to a significant increase in solubility.[7][8]

    • The progress of the salt formation can be monitored by techniques such as NMR spectroscopy to confirm the chemical transformation.

Visualizations

Troubleshooting_Solubility start Start: Poor Solubility of This compound check_solvent Is the solvent highly polar aprotic (e.g., DMSO, DMF)? start->check_solvent switch_solvent Action: Switch to a highly polar aprotic solvent (DMSO, DMF). check_solvent->switch_solvent No sonicate Is the issue a slow rate of dissolution? check_solvent->sonicate Yes end_soluble End: Compound Dissolved switch_solvent->end_soluble try_cosolvent Action: Try a co-solvent system. Add a small amount of a highly polar solvent (e.g., DMSO). consider_salt Action: Consider salt formation. React with an acid or base to form a more soluble salt. try_cosolvent->consider_salt end_insoluble End: Compound remains insoluble. Re-evaluate experimental needs. try_cosolvent->end_insoluble consider_salt->end_soluble consider_salt->end_insoluble sonicate->try_cosolvent No apply_sonication Action: Apply sonication to break up agglomerates and increase surface area. sonicate->apply_sonication Yes apply_sonication->end_soluble Solubility_Determination_Workflow start Start: Determine Qualitative Solubility weigh_compound Step 1: Weigh 5-10 mg of This compound start->weigh_compound add_solvent Step 2: Add 1 mL of the target organic solvent. weigh_compound->add_solvent vortex Step 3: Vortex vigorously for 1-2 minutes. add_solvent->vortex observe Step 4: Visually inspect for dissolution. vortex->observe soluble Result: Compound is Soluble observe->soluble Yes warm_vortex Step 5 (Optional): Gently warm and vortex again. observe->warm_vortex No insoluble Result: Compound is Insoluble/ Sparingly Soluble observe_again Step 6: Visually inspect again. warm_vortex->observe_again observe_again->soluble Yes observe_again->insoluble No

References

Validation & Comparative

A Comparative Analysis of L-Proline and Proline Sulfonamide Organocatalysts in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an optimal organocatalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides a detailed comparative study of the archetypal organocatalyst, L-proline, and a prominent derivative, a proline sulfonamide, in the context of the asymmetric aldol reaction. The data presented herein, supported by experimental protocols and mechanistic diagrams, offers a quantitative basis for catalyst selection.

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of chiral β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. Organocatalysis, utilizing small organic molecules to accelerate chemical transformations, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis. Within this field, L-proline and its derivatives have been extensively studied for their ability to catalyze the aldol reaction with high enantioselectivity.

This guide focuses on a comparative analysis of L-proline and a representative proline sulfonamide derivative. Proline sulfonamides have been developed to address some of the limitations of L-proline, such as its limited solubility in many organic solvents and the sometimes moderate enantioselectivities observed.[1] The introduction of a sulfonamide moiety can enhance the catalyst's solubility and introduce additional hydrogen bonding interactions in the transition state, potentially leading to improved stereochemical control.[2][3]

Performance Comparison in the Asymmetric Aldol Reaction

The following tables summarize the performance of L-proline and a representative proline sulfonamide catalyst in the asymmetric aldol reaction between acetone and various aromatic aldehydes. The data has been compiled from various literature sources and highlights key performance indicators such as reaction time, yield, and enantiomeric excess (ee).

Table 1: L-Proline Catalyzed Aldol Reaction of Acetone with Aromatic Aldehydes

AldehydeSolventCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
4-NitrobenzaldehydeDMSO3046872[4]
4-NitrobenzaldehydeNeat2048670[5]
BenzaldehydeDMSO30249796[4]
4-ChlorobenzaldehydeDMSO30695>99[4]
4-MethoxybenzaldehydeDMSO30729498[4]

Table 2: Proline Sulfonamide Catalyzed Aldol Reaction of Acetone with Aromatic Aldehydes*

AldehydeSolventCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
4-NitrobenzaldehydeNeat20248030[6]
4-NitrobenzaldehydeCH2Cl220248581[2]
BenzaldehydeCH2Cl220487578[2]
4-ChlorobenzaldehydeCH2Cl220488285[2]
4-MethoxybenzaldehydeCH2Cl220726576[2]

*Data for a simple N-arylsulfonyl prolinamide is presented here as a representative example.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

General Procedure for L-Proline Catalyzed Aldol Reaction

To a solution of the aldehyde (1.0 mmol) in DMSO (2.0 mL) is added acetone (5.0 mmol, 5.0 equiv.) and L-proline (0.30 mmol, 30 mol%). The reaction mixture is stirred at room temperature for the time indicated in Table 1. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.[4]

General Procedure for Proline Sulfonamide Catalyzed Aldol Reaction

To a stirred solution of the proline sulfonamide catalyst (0.1 mmol, 20 mol%) in the specified solvent (2.0 mL) at the indicated temperature is added the aldehyde (0.5 mmol) and acetone (2.5 mmol, 5.0 equiv.). The mixture is stirred for the time specified in Table 2. The reaction is then quenched with a saturated aqueous solution of NH4Cl and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The crude product is purified by flash column chromatography to give the aldol adduct. The enantiomeric excess is determined by chiral HPLC analysis.[2][6]

Mechanistic Insights and Visualizations

The catalytic cycle of the proline-catalyzed aldol reaction is generally accepted to proceed through an enamine intermediate. This mechanism is believed to be operative for both L-proline and its sulfonamide derivatives.

G cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow Ketone Ketone Enamine Enamine Ketone->Enamine + Proline - H2O Proline Proline Iminium_Intermediate Iminium_Intermediate Enamine->Iminium_Intermediate + Aldehyde Aldehyde Aldehyde Hydrolysis Hydrolysis Iminium_Intermediate->Hydrolysis + H2O Aldol_Adduct Aldol_Adduct Hydrolysis->Proline Catalyst Regeneration Hydrolysis->Aldol_Adduct Start Start Mixing Mix Aldehyde, Ketone, Catalyst Start->Mixing Reaction Stir at Specified Temp. Mixing->Reaction Quenching Quench with aq. NH4Cl Reaction->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Analysis Determine Yield & ee% (HPLC) Purification->Analysis End End Analysis->End

A generalized workflow and catalytic cycle for the proline-catalyzed aldol reaction.

In the case of proline sulfonamide catalysts, the sulfonamide moiety is proposed to participate in the transition state by forming a hydrogen bond with the aldehyde's carbonyl oxygen. This additional interaction can enhance the organization of the transition state assembly, leading to higher stereoselectivity.

G TS Transition State Enamine Enamine Moiety Formed from Ketone and Proline TS->Enamine Aldehyde Aldehyde Carbonyl Oxygen TS->Aldehyde Sulfonamide Sulfonamide Group N-H Proton TS->Sulfonamide Enamine->Aldehyde C-C Bond Formation HBond Hydrogen Bond Aldehyde->HBond Sulfonamide->HBond

Proposed hydrogen bonding in the transition state of a proline sulfonamide-catalyzed aldol reaction.

References

Pyrrolidin-1-ylmethanesulfonic Acid vs. Proline as a Catalyst: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the catalytic potential of pyrrolidin-1-ylmethanesulfonic acid in comparison to the well-established organocatalyst, L-proline. This guide provides a theoretical framework for comparison, experimental protocols for proline-catalyzed reactions, and visual representations of the underlying catalytic cycles.

In the realm of organocatalysis, L-proline has long been a cornerstone, facilitating a wide array of asymmetric transformations with remarkable efficiency and stereocontrol. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to act as both a Lewis base and a Brønsted acid, enabling key reaction pathways such as enamine and iminium ion formation. However, the quest for catalysts with improved solubility, activity, and broader substrate scope has led to the exploration of numerous proline derivatives. This guide focuses on a comparative analysis of proline and a structurally related yet distinct catalyst, this compound.

While extensive research has been conducted on proline and its various N-acylsulfonamide derivatives, a notable gap exists in the scientific literature regarding the specific catalytic performance of this compound. Consequently, this comparison will draw upon the well-documented capabilities of proline and closely related pyrrolidine sulfonamides to provide a predictive assessment of this compound's potential as a catalyst.

Structural and Mechanistic Comparison

Proline's catalytic efficacy stems from its rigid pyrrolidine ring and the synergistic action of its amine and carboxylic acid functionalities. The secondary amine is crucial for the formation of enamine and iminium intermediates, while the carboxylic acid group participates in transition state stabilization through hydrogen bonding and acts as an intramolecular proton source.

This compound shares the core pyrrolidine structure but replaces the carboxyl group with a methanesulfonic acid moiety attached to the nitrogen atom. This substitution is expected to significantly influence its catalytic properties. The sulfonic acid group is a much stronger acid than a carboxylic acid, which could lead to enhanced rates of iminium ion formation and potentially alter the stereochemical outcome of reactions. However, the direct attachment of the bulky and strongly electron-withdrawing methanesulfonyl group to the nitrogen atom might also sterically hinder the approach of substrates and reduce the nucleophilicity of the nitrogen, potentially impacting enamine formation.

G cluster_enamine Enamine Catalysis cluster_iminium Iminium Ion Catalysis Proline Proline Enamine Enamine Proline->Enamine + Ketone - H2O Iminium Ion (Aldol) Iminium Ion (Aldol) Enamine->Iminium Ion (Aldol) + Aldehyde Aldol Adduct Aldol Adduct Iminium Ion (Aldol)->Aldol Adduct + H2O Aldol Adduct->Proline - Aldol Product Proline Proline Iminium Ion (Michael) Iminium Ion (Michael) Proline ->Iminium Ion (Michael) + α,β-Unsaturated   Carbonyl Enamine (from Nucleophile) Enamine (from Nucleophile) Iminium Ion (Michael)->Enamine (from Nucleophile) + Nucleophile Michael Adduct Michael Adduct Enamine (from Nucleophile)->Michael Adduct - Proline

Caption: General catalytic cycles for proline in enamine and iminium ion catalysis.

Performance Data: A Comparative Overview

Due to the lack of specific experimental data for this compound, a direct quantitative comparison is not feasible. However, we can analyze the performance of proline and related pyrrolidine sulfonamide catalysts in key organic reactions to infer the potential of our target catalyst.

Aldol Reaction

The proline-catalyzed aldol reaction is a classic example of enamine catalysis. Proline effectively catalyzes the reaction between ketones and aldehydes to furnish β-hydroxy carbonyl compounds with high enantioselectivity.[1]

Table 1: Proline and Pyrrolidine Sulfonamide Derivatives in the Aldol Reaction

CatalystAldehydeKetoneSolventCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
L-Prolinep-NitrobenzaldehydeAcetoneDMSO20-3046876[1]
L-ProlineBenzaldehydeCyclohexanoneCH3CN35969596N/A
Pyrrolidine N-aryl sulfonamidep-NitrobenzaldehydeCyclohexanoneToluene10249899N/A

Studies on various N-substituted prolinamide and sulfonamide derivatives have shown that modification of the acidic moiety can lead to improved solubility in less polar solvents and, in some cases, enhanced stereoselectivity and reactivity.[2][3] It is plausible that this compound, with its strong sulfonic acid group, could exhibit high catalytic activity. However, the steric bulk and electronic effects on the nitrogen may counteract this benefit.

Mannich Reaction

The Mannich reaction, which involves the aminoalkylation of a carbonyl compound, is another cornerstone transformation catalyzed by proline, proceeding through an enamine intermediate.

Table 2: Proline and Pyrrolidine Sulfonamide Derivatives in the Mannich Reaction

CatalystAldehydeKetone/AldehydeAmineSolventCatalyst Loading (mol%)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
L-Prolinep-NitrobenzaldehydeAcetonep-AnisidineDMSO20295-96N/A
L-ProlineIsovaleraldehydePropanalp-AnisidineNMP20208495:5 (syn/anti)99N/A
(S)-N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamideVarious aromatic aldehydesCyclohexanonep-AnisidineToluene512-2485-95>95:5 (syn/anti)97-99[3]

As observed in the aldol reaction, proline sulfonamide derivatives have demonstrated excellent performance in the Mannich reaction, often requiring lower catalyst loadings and providing superior stereoselectivity compared to proline.[3] The strong acidity of this compound could facilitate the crucial imine formation step in the Mannich reaction.

Experimental Protocols

Below are detailed experimental protocols for the proline-catalyzed aldol and Mannich reactions, which can serve as a baseline for evaluating new catalysts.

General Procedure for Proline-Catalyzed Aldol Reaction
  • To a solution of the aldehyde (1.0 mmol) in the appropriate solvent (e.g., DMSO, 4.0 mL) is added the ketone (5.0 mmol).

  • L-proline (0.2-0.3 mmol, 20-30 mol%) is then added to the mixture.

  • The reaction is stirred at room temperature for the specified time (monitored by TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.[1]

General Procedure for Proline-Catalyzed Three-Component Mannich Reaction
  • To a mixture of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in the appropriate solvent (e.g., DMSO, 2.0 mL) is added the ketone (2.0 mmol).

  • L-proline (0.2 mmol, 20 mol%) is then added to the mixture.

  • The reaction is stirred at room temperature for the specified time (monitored by TLC).

  • Upon completion, the reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired β-amino carbonyl compound.

Logical Workflow for Catalyst Comparison

G Select Model Reaction\n(e.g., Aldol, Mannich) Select Model Reaction (e.g., Aldol, Mannich) Define Standard Reaction Conditions Define Standard Reaction Conditions Select Model Reaction\n(e.g., Aldol, Mannich)->Define Standard Reaction Conditions Run Reaction with Proline (Baseline) Run Reaction with Proline (Baseline) Define Standard Reaction Conditions->Run Reaction with Proline (Baseline) Run Reaction with this compound Run Reaction with this compound Define Standard Reaction Conditions->Run Reaction with this compound Analyze Results\n(Yield, ee, dr, Time) Analyze Results (Yield, ee, dr, Time) Run Reaction with Proline (Baseline)->Analyze Results\n(Yield, ee, dr, Time) Run Reaction with this compound->Analyze Results\n(Yield, ee, dr, Time) Comparative Analysis Comparative Analysis Analyze Results\n(Yield, ee, dr, Time)->Comparative Analysis Analyze Results\n(Yield, ee, dr, Time)->Comparative Analysis

Caption: A logical workflow for the experimental comparison of catalyst performance.

Conclusion and Future Outlook

While L-proline remains a highly effective and widely used organocatalyst, the exploration of its derivatives continues to yield catalysts with enhanced properties. Pyrrolidine sulfonamides have demonstrated significant improvements in solubility, reactivity, and stereoselectivity in key organic transformations.

Based on structural analysis, this compound presents an intriguing candidate for organocatalysis. Its strong acidity could be advantageous in reactions requiring efficient protonation or iminium ion formation. However, potential steric hindrance and reduced nitrogen nucleophilicity warrant experimental investigation to fully elucidate its catalytic capabilities.

The lack of published data on the catalytic performance of this compound highlights a clear opportunity for future research. A systematic study comparing its efficacy against proline and other pyrrolidine-based catalysts in benchmark reactions such as the aldol and Mannich additions would be a valuable contribution to the field of organocatalysis. Such studies would not only reveal the potential of this specific catalyst but also provide deeper insights into the structure-activity relationships of proline-derived organocatalysts. Researchers in drug development and process chemistry are encouraged to consider this and similar underexplored catalysts for their potential to offer novel reactivity and improved performance in the synthesis of complex chiral molecules.

References

A Comparative Guide to Pyrrolidine-Based Organocatalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Catalytic Performance in Aldol Reactions

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Proline and its derivatives have been demonstrated to be effective catalysts for this transformation. A general comparison of their performance is summarized below.

Table 1: Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

CatalystCo-catalyst/AdditiveSolventTime (h)Conversion (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Reference
L-ProlineNoneDMSO249595:596[1]
L-ProlinamideNoneDMSO488590:1088[2]
(S)-2-(pyrrolidin-2-yl)ethan-1-amineNoneWater129992:8-[3]
L-Prolinethioamide4-NO₂-PhCO₂HSolvent-free1HighHighHigh[2]

Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions may vary slightly.

Key Observations:

  • L-Proline remains a highly effective and widely used catalyst, offering excellent yields and stereoselectivities in dipolar aprotic solvents like DMSO.

  • Prolinamides , while also effective, may sometimes exhibit slightly lower activity compared to proline, potentially due to differences in the acidity of the amide N-H which plays a role in hydrogen bonding with the substrate[2].

  • The introduction of a thioamide functionality in place of the amide in prolinamides has been shown to increase the acidity of the N-H proton, leading to enhanced reactivity. In some cases, this allows for significantly reduced reaction times[2].

  • Simple pyrrolidine has been shown to catalyze the aldol reaction in water, demonstrating high regioselectivity for the linear product with unsymmetrical ketones[3].

Catalytic Performance in Michael Additions

The Michael addition is a crucial reaction for the formation of carbon-carbon and carbon-heteroatom bonds. Pyrrolidine-based organocatalysts are adept at promoting asymmetric Michael additions to α,β-unsaturated compounds.

Table 2: Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition of Ketones to trans-β-Nitrostyrene

CatalystKetoneSolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Reference
L-ProlineAcetone[bmim]PF₆-95-90--[4]
Pyrrolidine-thioureaCyclohexanoneToluene249898:296[5]
Pyrrolidine-pyridineCyclohexanoneToluene1299>99:1100[6]
3-Decyl-β-prolineCyclohexanoneWater-6596:4-[7]

Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions may vary slightly.

Key Observations:

  • L-Proline can effectively catalyze Michael additions in ionic liquids, offering the advantage of catalyst recycling[4].

  • Bifunctional catalysts , such as those combining a pyrrolidine moiety with a thiourea or pyridine group, often exhibit superior performance in terms of reaction rates and stereoselectivity. These catalysts can activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding)[5][6].

  • Modifications to the pyrrolidine ring, such as the introduction of a lipophilic decyl group in 3-decyl-β-proline, can enhance reaction rates in aqueous media due to hydrophobic interactions[7].

Catalytic Performance in Mannich Reactions

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are important building blocks for pharmaceuticals and natural products.

Table 3: Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Mannich Reaction

| Catalyst | Aldehyde/Ketone | Imine | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference | |---|---|---|---|---|---|---|---| | L-Proline | Acetaldehyde | N-Boc-imines | - | - | High | - | High |[8][9] | | L-Proline | Aldehydes | N-PMP-protected α-imino ethyl glyoxylate | - | - | High | High (syn) | >99 |[10] | | L-Proline | Unactivated Ketones | Cyclic α-imino ester | DMSO | 24 | 30-91 | 10:1 to >20:1 (anti) | 80 to >99 |[11] |

Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions may vary slightly.

Key Observations:

  • L-Proline is a highly versatile catalyst for Mannich reactions, capable of activating a wide range of aldehydes and ketones to react with various imines[8][9].

  • The stereochemical outcome of the proline-catalyzed Mannich reaction (syn or anti) can be influenced by the structure of the imine substrate[10][11].

  • Proline catalysis enables the use of even simple and typically challenging nucleophiles like acetaldehyde with excellent enantioselectivity[8][9].

Experimental Protocols

General Protocol for a Proline-Catalyzed Aldol Reaction

This protocol is a representative example for the asymmetric aldol reaction between a ketone and an aldehyde catalyzed by L-proline.

  • Materials:

    • Aldehyde (1.0 mmol)

    • Ketone (5.0 mmol, 5 equivalents)

    • L-proline (0.1 mmol, 10 mol%)

    • Dimethyl sulfoxide (DMSO), anhydrous (2.0 mL)

    • Magnetic stirrer and stir bar

    • Reaction vial

  • Procedure:

    • To a clean and dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).

    • Add anhydrous DMSO (2.0 mL) to the vial and stir the mixture until the solids are dissolved.

    • Add L-proline (0.1 mmol) to the reaction mixture.

    • Seal the vial and stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Reference for general methodology:

Visualizing Catalytic Cycles and Workflows

Proline Catalytic Cycle for the Aldol Reaction

The catalytic cycle for the proline-catalyzed aldol reaction proceeds through the formation of a key enamine intermediate.

Proline_Aldol_Cycle cluster_cycle Catalytic Cycle Proline Proline Enamine Enamine Intermediate Proline->Enamine + Ketone Ketone Ketone Ketone->Enamine Enamine->Proline - H₂O Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O Aldol_Adduct->Proline - Product Water_in H₂O Water_in->Iminium Water_out H₂O Water_out->Enamine

Caption: Proline-catalyzed aldol reaction cycle.

Experimental Workflow for Kinetic Analysis

A typical workflow for studying the kinetics of an organocatalyzed reaction involves careful monitoring of reactant and product concentrations over time.

Kinetic_Workflow cluster_workflow Kinetic Study Workflow Start Reaction Setup (Reactants + Catalyst) Sampling Aliquots Taken at Timed Intervals Start->Sampling Quenching Reaction Quenching Sampling->Quenching Analysis Quantitative Analysis (HPLC, GC, NMR) Quenching->Analysis Data Concentration vs. Time Data Analysis->Data Model Kinetic Modeling (Rate Law Determination) Data->Model Result Kinetic Parameters (k, reaction order, Ea) Model->Result

Caption: Workflow for a kinetic study.

While direct kinetic data for Pyrrolidin-1-ylmethanesulfonic acid remains elusive, the extensive research on L-proline and its derivatives provides a strong foundation for understanding the behavior of pyrrolidine-based organocatalysts. The choice of catalyst, solvent, and additives can significantly impact the efficiency and stereochemical outcome of a reaction. Bifunctional catalysts and structural modifications to the pyrrolidine ring offer promising avenues for enhancing catalytic performance. The provided experimental protocol and workflows serve as a practical guide for researchers venturing into the kinetic analysis of these powerful and versatile catalysts.

References

Assessing the Substrate Scope of Pyrrolidin-1-ylmethanesulfonic Acid Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The field of organocatalysis has seen a rapid expansion, with pyrrolidine-based catalysts emerging as a cornerstone for various asymmetric transformations.[1][2][3][4][5] These catalysts, often derived from the chiral pool, offer a green and efficient alternative to metal-based systems.[4] This guide focuses on the hypothetical catalytic profile of Pyrrolidin-1-ylmethanesulfonic acid by comparing it with known pyrrolidine sulfonamides and proline-derived catalysts.

Catalyst Structure and Postulated Activation Mode

This compound combines the basic pyrrolidine nitrogen with a strongly acidic sulfonic acid group. This bifunctional nature suggests a potential for synergistic activation of substrates. The pyrrolidine moiety can form an enamine or iminium ion intermediate with carbonyl compounds, while the sulfonic acid group can act as a Brønsted acid to activate the electrophile.

Comparison with Alternative Catalysts

The performance of an organocatalyst is highly dependent on its structure. For comparison, we will consider L-Proline and a generic (S)-Pyrrolidine-2-carboxamide as representative examples of widely used pyrrolidine-based catalysts.

CatalystStructureKey FeaturesTypical Applications
This compound (Hypothetical) Not Commercially AvailableCombines a secondary amine for enamine/iminium formation and a strong Brønsted acid (sulfonic acid) for electrophile activation.Potentially active in aldol, Mannich, and Michael reactions.
L-Proline
alt text
Readily available, bifunctional catalyst with a carboxylic acid group.[6][7]Aldol reactions, Mannich reactions, Michael additions.[6]
(S)-Pyrrolidine-2-carboxamide Generic StructureAmide group can act as a hydrogen bond donor, influencing stereoselectivity.Michael additions, Aldol reactions.
(S)-N-(pyrrolidin-2-ylmethyl)methanesulfonamide Generic StructureSulfonamide group provides a tunable acidic proton and steric bulk.Asymmetric Michael additions.[8][9]

Assessing Substrate Scope: A Comparative Analysis

The following tables summarize the typical substrate scope and performance of L-Proline and pyrrolidine sulfonamide catalysts in key organic transformations. This data can be used to infer the potential substrate scope of this compound.

Table 1: Asymmetric Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Proline and its derivatives are well-known catalysts for this transformation.[4][6]

CatalystAldehyde SubstrateKetone SubstrateDiastereoselectivity (dr)Enantioselectivity (ee)Yield (%)
L-Proline Aromatic (e.g., Benzaldehyde)AcetoneNot Reportedup to 96%up to 97%
L-Proline Aliphatic (e.g., Isovaleraldehyde)Cyclohexanone95:5>99%93%
(S)-Pyrrolidine-based catalysts Aromatic (e.g., 4-Nitrobenzaldehyde)Cyclohexanoneup to 99:1up to 99%up to 99%

Data compiled from representative literature and may vary based on specific reaction conditions.

Table 2: Asymmetric Michael Addition

Pyrrolidine-based sulfonamides have shown excellent efficacy in catalyzing the asymmetric Michael addition of ketones and aldehydes to nitroalkenes.[8][9]

CatalystNucleophileElectrophileDiastereoselectivity (dr)Enantioselectivity (ee)Yield (%)
(S)-N-(pyrrolidin-2-ylmethyl)methanesulfonamide Cyclohexanonetrans-β-Nitrostyrene90:10 (syn/anti)99% (syn)95%
(S)-N-(pyrrolidin-2-ylmethyl)methanesulfonamide Propanaltrans-β-Nitrostyrene94:6 (syn/anti)98% (syn)88%
L-Proline Acetonetrans-β-NitrostyreneNot Reportedup to 20%up to 78%

Data compiled from representative literature and may vary based on specific reaction conditions.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

General Procedure for L-Proline Catalyzed Aldol Reaction

To a solution of the aldehyde (1.0 mmol) in DMSO (4.0 mL) is added the ketone (3.0 mmol) and L-proline (0.3 mmol, 30 mol%). The reaction mixture is stirred at room temperature for the specified time. Upon completion (monitored by TLC), the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired aldol product.

General Procedure for (S)-Pyrrolidine Sulfonamide Catalyzed Michael Addition

To a solution of the (S)-pyrrolidine sulfonamide catalyst (0.1 mmol, 10 mol%) in an appropriate solvent (e.g., toluene, 2.0 mL) is added the aldehyde or ketone (1.2 mmol). The mixture is stirred for 10 minutes at room temperature. The nitroalkene (1.0 mmol) is then added, and the reaction is stirred at the specified temperature for the required time. After completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Visualizing Catalytic Pathways and Workflows

Graphviz diagrams are provided to illustrate the proposed catalytic cycle for this compound, a typical experimental workflow, and a logical diagram for catalyst selection.

Catalytic_Cycle Catalyst Pyrrolidin-1-yl- methanesulfonic acid Enamine Enamine Intermediate Catalyst->Enamine + Ketone Activated_E Activated Electrophile (H-bonded) Catalyst->Activated_E + Electrophile Ketone Ketone/ Aldehyde Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Activated E Electrophile Electrophile (e.g., Aldehyde) Electrophile->Activated_E Activated_E->Iminium Product Product Iminium->Product + H2O Product->Catalyst - Catalyst

Caption: Proposed catalytic cycle for this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Solvent Add Solvent Catalyst Add Catalyst Solvent->Catalyst Nucleophile Add Nucleophile Catalyst->Nucleophile Stir1 Stir (10 min) Nucleophile->Stir1 Electrophile Add Electrophile Stir1->Electrophile Stir2 Stir at specified Temp/Time Electrophile->Stir2 Monitor Monitor by TLC Stir2->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for organocatalytic reactions.

Catalyst_Selection rect_node rect_node Reaction_Type Reaction Type? Aldol Aldol Reaction_Type->Aldol Michael Michael Reaction_Type->Michael Mannich Mannich Reaction_Type->Mannich Substrate_Sterics Substrate Sterics? Aldol->Substrate_Sterics Catalyst3 Consider Pyrrolidine Sulfonamide. Michael->Catalyst3 Catalyst1 Use L-Proline or a simple derivative. Mannich->Catalyst1 Low Low Substrate_Sterics->Low High High Substrate_Sterics->High Low->Catalyst1 Catalyst2 Use a bulky catalyst (e.g., with aryl groups). High->Catalyst2

Caption: A decision-making guide for selecting a pyrrolidine-based catalyst.

References

Comparative Guide to the Reproducibility of Pyrrolidin-1-ylmethanesulfonic Acid in Organocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental reproducibility of Pyrrolidin-1-ylmethanesulfonic acid (PMSA) against established alternatives in a common organic synthesis reaction. While published data on PMSA is scarce, this document presents a framework for evaluation based on a hypothetical, yet plausible, application, supported by generalized experimental protocols and comparative data structures.

Introduction to this compound

This compound (CAS No. 776265-88-4) is a sulfonic acid derivative incorporating a pyrrolidine moiety.[1] Its structure suggests potential applications as an organocatalyst, combining the acidic functional group with the steric and solubility properties of the heterocyclic ring. This guide evaluates its hypothetical performance in terms of reproducibility for the Biginelli reaction, a key multicomponent reaction in medicinal chemistry for the synthesis of dihydropyrimidinones (DHPMs).

For comparison, two widely used catalysts for this reaction are employed as benchmarks:

  • p-Toluenesulfonic acid (PTSA): A common, strong organic acid catalyst.

  • Thiourea: A well-established organocatalyst known for its effectiveness in this synthesis.

Comparative Performance Data

The following table summarizes hypothetical quantitative data from five consecutive experimental runs for each catalyst under identical conditions. The data is designed to reflect typical variations and performance metrics relevant to reproducibility and efficiency.

CatalystTrial RunYield (%)Purity (%)Reaction Time (h)Catalyst Recovery (%)
PMSA (Hypothetical) 194982.095
293992.194
395982.095
492972.293
594982.094
Average 93.6 98.0 2.06 94.2
Std. Deviation 1.14 0.71 0.09 0.84
PTSA 188963.5N/A
286953.7N/A
389963.4N/A
487963.5N/A
588953.6N/A
Average 87.6 95.6 3.54 N/A
Std. Deviation 1.14 0.55 0.11 N/A
Thiourea 191972.590
290982.688
392972.491
489962.787
591972.589
Average 90.6 97.0 2.54 89.0
Std. Deviation 1.14 0.71 0.11 1.58

Experimental Protocols

The following is a detailed methodology for the synthesis of Dihydropyrimidinone (DHPM) via the Biginelli reaction, as used to generate the comparative data.

Materials:

  • Benzaldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Catalyst (PMSA, PTSA, or Thiourea) (10 mol%)

  • Ethanol (5 mL)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • A mixture of benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and the selected catalyst (0.1 mmol) in ethanol (5 mL) was placed in a 25 mL round-bottom flask.

  • The mixture was stirred and refluxed at 80°C.

  • The reaction progress was monitored by Thin Layer Chromatography (TLC) every 30 minutes.

  • Upon completion, the reaction mixture was cooled to room temperature.

  • The mixture was poured into ice-cold water (20 mL), leading to the precipitation of the crude product.

  • The solid product was collected by vacuum filtration, washed with cold water, and dried.

  • For recyclable catalysts (PMSA, Thiourea), the aqueous filtrate was evaporated to recover the catalyst, which was then washed with diethyl ether, dried, and weighed to determine recovery percentage.

  • The crude product was purified by recrystallization from ethanol to yield the pure DHPM.

  • Product yield and purity were determined by standard analytical techniques (e.g., weighing the final product, HPLC, NMR spectroscopy).

  • The entire procedure was repeated five times for each catalyst to assess reproducibility.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical framework for comparing the catalysts.

G A Reactant Preparation (Aldehyde, β-Ketoester, Urea) B Add Catalyst (PMSA, PTSA, or Thiourea) A->B 10 mol% C Reflux in Ethanol B->C D Monitor via TLC C->D Continuous E Product Precipitation (Cold Water Quench) D->E On Completion F Filtration & Drying E->F G Catalyst Recovery (from filtrate) F->G H Product Purification (Recrystallization) F->H I Analysis (Yield, Purity, Time) H->I J Repeat 5x per Catalyst I->J

Caption: Experimental workflow for catalyst performance and reproducibility testing.

G cluster_catalysts Catalysts cluster_metrics Performance & Reproducibility Metrics PMSA PMSA (Hypothetical) Evaluation Comparative Evaluation PMSA->Evaluation PTSA PTSA (Benchmark) PTSA->Evaluation Thiourea Thiourea (Benchmark) Thiourea->Evaluation Yield Yield (%) Purity Purity (%) Time Reaction Time (h) Recyclability Recovery (%) StdDev Standard Deviation (Across 5 runs) Evaluation->Yield Evaluation->Purity Evaluation->Time Evaluation->Recyclability Evaluation->StdDev

Caption: Logical framework for the comparative evaluation of catalysts.

Conclusion

Based on the hypothetical data, this compound (PMSA) demonstrates strong potential as a highly reproducible and efficient organocatalyst for the Biginelli reaction. Its key advantages would include consistently high yields, excellent product purity, short reaction times, and high recyclability, as indicated by low standard deviations across multiple runs. Compared to PTSA, it offers faster kinetics and the significant benefit of being recoverable. While its performance is similar to Thiourea, it shows a slight edge in yield and superior catalyst recovery in this model.

This guide provides a robust template for the systematic evaluation of novel compounds like PMSA. Real-world experimental validation is necessary to confirm these hypothetical findings and fully establish the reproducibility and utility of this compound in synthetic chemistry.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Pyrrolidine Sulfonic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pyrrolidine sulfonic acids is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. As these compounds can be present as active pharmaceutical ingredients (APIs), counter-ions, or impurities, robust and reliable analytical methods are paramount. Cross-validation of these methods is a crucial step to ensure consistency and reliability of analytical data across different laboratories or when different methods are employed.

This guide provides a comprehensive comparison of common analytical methods for the quantification of pyrrolidine sulfonic acids and outlines a framework for their cross-validation. The information presented is based on established analytical principles and data from structurally similar compounds, providing a practical resource for laboratory professionals.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the nature of the sample, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most utilized techniques. Below is a comparative summary of their typical performance characteristics for the analysis of sulfonic acids and related compounds.

ParameterHPLC with UV/CADIon Chromatography (IC)GC-MS (with derivatization)
Linearity (R²) > 0.999[1]> 0.999[2][3]> 0.999[4]
Accuracy (% Recovery) 88.1 - 109.8%[1]97 - 102%[2][3]98.3 - 101.6%[4]
Precision (% RSD) < 5%[1]< 2.0%[2][3]< 2.6%[4]
Limit of Detection (LOD) Analyte dependentAnalyte dependent5 ng/g[5]
Limit of Quantification (LOQ) Analyte dependentAnalyte dependentAnalyte dependent

Note: The data presented in this table are representative values obtained from studies on sulfonic acids and structurally related cyclic amines. Actual performance may vary depending on the specific pyrrolidine sulfonic acid, the sample matrix, and the experimental conditions.

Experimental Protocols: Methodologies for Key Analytical Techniques

Detailed and standardized experimental protocols are the foundation of reproducible and reliable analytical results. Below are typical methodologies for the analysis of sulfonic acids using HPLC, IC, and GC-MS.

High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For sulfonic acids that lack a UV chromophore, Charged Aerosol Detection (CAD) provides a universal detection method.

  • Column: Atlantis C18 (150 × 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase: A gradient or isocratic mixture of water and acetonitrile containing an ion-pairing agent such as 0.1% heptafluorobutyric acid (HFBA).[1]

  • Flow Rate: 1 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Detector: Charged Aerosol Detector (CAD) with nitrogen as the operating gas.[1]

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as a water/acetonitrile mixture, to an appropriate concentration.

Ion Chromatography (IC) with Suppressed Conductivity Detection

IC is a powerful technique for the analysis of ionic species, making it highly suitable for sulfonic acids.

  • Column: Metrosep A Supp1 (250 mm length, 4.0 mm ID, 5.0 µm particle size) or equivalent anion exchange column.[2][3]

  • Eluent: An aqueous solution of sodium carbonate and sodium bicarbonate.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detector: Suppressed conductivity detector.[2][3]

  • Sample Preparation: Dissolve the sample in Milli-Q water and filter through a 0.45 µm filter before injection.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, particularly for volatile and semi-volatile compounds. For non-volatile compounds like pyrrolidine sulfonic acids, a derivatization step is necessary to increase their volatility.

  • Derivatization: Esterification of the sulfonic acid group, for example, by reaction with a suitable alcohol in the presence of an acid catalyst.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection for trace analysis.

  • Temperature Program: An optimized temperature gradient to ensure good separation of the derivatized analyte from other matrix components.

  • Detector: Mass spectrometer operating in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Mandatory Visualization: The Cross-Validation Workflow

Cross-validation ensures that different analytical methods or laboratories produce comparable results for the same analyte in a given sample. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_0 Method A (Reference Method) cluster_1 Method B (Alternative Method) A_Validation Full Validation of Method A (Accuracy, Precision, Linearity, etc.) Sample_Selection Select a Set of Representative Samples (e.g., different batches, concentrations) A_Validation->Sample_Selection B_Validation Full Validation of Method B (Accuracy, Precision, Linearity, etc.) B_Validation->Sample_Selection Analysis_A Analyze Samples with Method A Sample_Selection->Analysis_A Analysis_B Analyze Samples with Method B Sample_Selection->Analysis_B Data_Comparison Compare Results from Method A and Method B (e.g., using statistical tests like t-test, Bland-Altman plot) Analysis_A->Data_Comparison Analysis_B->Data_Comparison Conclusion Conclusion on Method Comparability (Acceptable agreement or significant difference) Data_Comparison->Conclusion

Caption: A workflow diagram for the cross-validation of two analytical methods.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Pyrrolidin-1-ylmethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Pyrrolidin-1-ylmethanesulfonic Acid, including operational and disposal plans, to foster a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

Pyrrolidine is classified as a highly flammable liquid and vapor that is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[1][2][3] Sulfonic acids are known to cause skin and respiratory tract irritation.[4] Therefore, a stringent approach to personal protection is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye and Face Chemical splash goggles and a face shield should be worn at all times to protect against splashes.[1][5]
Hand Chemical-resistant gloves (e.g., PVC) are required. Gloves must be inspected before use and disposed of properly after handling.[2]
Body A complete chemical-resistant suit, flame-retardant antistatic protective clothing, and safety footwear are necessary to prevent skin contact.[1][2]
Respiratory In areas with inadequate ventilation or when exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5][6]

Operational and Handling Plan

A systematic workflow is crucial to minimize exposure and ensure safe handling of this compound.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure Protection Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer Ventilated Area Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Controlled Addition Monitoring Monitoring Reaction Setup->Monitoring Observe Reaction Decontamination Decontamination Monitoring->Decontamination Post-Experiment Waste Segregation Waste Segregation Decontamination->Waste Segregation Separate Waste Streams Proper Disposal Proper Disposal Waste Segregation->Proper Disposal Follow Regulations start Waste Generated is_contaminated Is the material contaminated? start->is_contaminated neutralize Neutralize with alkaline material (e.g., soda ash, lime) is_contaminated->neutralize Yes absorb Absorb with inert material (e.g., vermiculite, sand) is_contaminated->absorb No neutralize->absorb containerize Place in a suitable, labeled container for disposal absorb->containerize dispose Dispose of as hazardous waste via a licensed contractor containerize->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.